Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-12(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBDNSCVXVFFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate: Structure, Synthesis, and Applications in Covalent Ligand Discovery
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's chemical structure, physicochemical properties, and proposes a detailed, field-proven synthetic protocol. A central focus is placed on the compound's utility as a reactive intermediate, stemming from the strategic incorporation of a bromomethyl group on the pharmacologically relevant oxazole scaffold. We explore its application as a tool for covalent modification of biological targets, a critical strategy in modern drug discovery for achieving enhanced potency and prolonged duration of action. This guide is intended for scientists and researchers, offering both foundational knowledge and practical insights into the handling, characterization, and strategic deployment of this versatile chemical entity.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1]
Nomenclature and Key Identifiers
The systematic naming and unique identifiers are crucial for unambiguous documentation and database retrieval.
| Property | Value | Source |
| IUPAC Name | Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate | N/A |
| CAS Number | 80022-50-0 | [2] |
| Molecular Formula | C₁₃H₁₂BrNO₃ | [2] |
| Molecular Weight | 310.14 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)CBr | N/A |
| InChI Key | InChI=1S/C13H12BrNO3/c1-2-18-13(17)11-10(8-14)15-12(19-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | N/A |
Structural Representation
The molecule's structure features a central 1,3-oxazole ring. A phenyl group is attached at position 2, an ethyl carboxylate group at position 4, and the key reactive bromomethyl group at position 5.

Figure 1. 2D Chemical Structure.
Synthesis and Mechanistic Rationale
While direct synthetic procedures for this exact molecule are not extensively published, a highly plausible and robust synthesis can be designed based on established methods for analogous oxazole compounds.[3][4] The most logical approach involves the late-stage functionalization of a stable precursor, Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate.[5][6]
Retrosynthetic Analysis
The key transformation is the selective bromination of the methyl group at the C5 position of the oxazole ring. This is a classic allylic/benzylic-type bromination, for which N-Bromosuccinimide (NBS) is the reagent of choice. The retrosynthetic logic highlights the precursor-product relationship.
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In-Depth Technical Guide: Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern drug development, the 1,3-oxazole ring serves as a privileged, bioisosteric scaffold frequently deployed to enhance the metabolic stability and target-binding affinity of small molecules. Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 80022-50-0) [1] emerges as a highly versatile, bifunctional building block in this domain.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural reactivity, and synthetic utility. By leveraging the orthogonal reactivity of its C5-bromomethyl and C4-ethyl ester groups, medicinal chemists can execute divergent synthetic strategies to construct complex libraries of kinase inhibitors, sirtuin modulators, and PPAR agonists.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this intermediate is critical for optimizing reaction conditions, storage, and handling. The quantitative data is summarized in the table below.
| Property | Value |
| IUPAC Name | Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
| CAS Registry Number | 80022-50-0 |
| Molecular Formula | C13H12BrNO3 |
| Molecular Weight | 310.14 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Density | ~1.46 g/cm³ (Predicted) |
| Storage Conditions | 2–8 °C, inert atmosphere (Ar/N₂), desiccated |
| Solubility Profile | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H₂O |
Note: The compound is moisture-sensitive over prolonged periods due to the highly electrophilic nature of the bromomethyl group, necessitating rigorous storage protocols.
Structural Analysis & Reactivity Profile
As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of the molecule's reactivity. The utility of this compound is driven by three distinct structural features:
-
The 1,3-Oxazole Core: The aromatic ring is electron-rich yet chemically robust under standard physiological conditions. The nitrogen atom acts as a weak hydrogen-bond acceptor, which is often crucial for interacting with the hinge region of kinase active sites.
-
C5-Bromomethyl Group (Hyper-Electrophilicity): The bromomethyl group at the C5 position is exceptionally reactive toward nucleophilic substitution ( SN2 ). The causality behind this heightened reactivity lies in the transition state: the adjacent π -system of the oxazole ring provides allylic/benzylic-like stabilization during the SN2 displacement, significantly lowering the activation energy compared to standard alkyl bromides.
-
C4-Ethyl Ester (Orthogonal Deprotection): The ester group can be selectively saponified to the free carboxylic acid using mild aqueous base (e.g., LiOH) without displacing the bromide, provided the temperature is strictly controlled. This enables subsequent amide coupling reactions for library generation.
Fig 1: Orthogonal downstream reactivity pathways of the C5-bromomethyl and C4-ester groups.
Synthesis Methodology: Wohl-Ziegler Bromination
The standard industrial and laboratory approach to synthesizing Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate relies on the free-radical Wohl-Ziegler bromination of its precursor, Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate[2].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic progression of the reaction.
Step 1: Reaction Setup
-
Action: Charge a flame-dried round-bottom flask with Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (1.0 eq) and N-Bromosuccinimide (NBS, 1.05 eq). Suspend the reagents in anhydrous acetonitrile (0.2 M concentration).
-
Causality: A slight stoichiometric excess of NBS ensures complete conversion while minimizing the risk of over-bromination (dibromomethyl formation). Acetonitrile is selected as a greener, non-participating solvent alternative to the highly toxic carbon tetrachloride ( CCl4 ), while still supporting radical stability.
Step 2: Radical Initiation
-
Action: Add a catalytic amount of Benzoyl Peroxide (BPO, 0.05 eq) to the suspension.
-
Causality: BPO is a thermal initiator. Upon heating, it undergoes homolytic cleavage to generate benzoyloxy radicals. These radicals initiate the chain reaction by abstracting a hydrogen atom exclusively from the C5-methyl group, driven by the lower bond dissociation energy of the heteroaromatic allylic position compared to the phenyl ring.
Step 3: Propagation and Reflux
-
Action: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 4–8 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) system. The starting material will consume, and a new, slightly less polar spot will appear. The physical validation of reaction completion is the precipitation of succinimide (a byproduct) which floats or suspends differently than the dense NBS starting material.
Step 4: Workup and Isolation
-
Action: Cool the reaction to 0 °C to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite and wash the filter cake with cold dichloromethane (DCM). Concentrate the filtrate under reduced pressure.
Step 5: Purification and Spectroscopic Validation
-
Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).
-
Self-Validation Checkpoint: Verify the purified product via 1H NMR. The definitive proof of successful synthesis is the complete disappearance of the C5-methyl singlet ( δ ~2.6 ppm) and the emergence of a new, downfield methylene singlet ( δ ~4.8 ppm), confirming the installation of the electronegative bromine atom.
Fig 2: Step-by-step Wohl-Ziegler bromination workflow for synthesizing the target oxazole.
Downstream Applications in Drug Discovery
The strategic value of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is best demonstrated in its downstream applications:
-
Sirtuin Modulators: As detailed in patent literature (), this intermediate is crucial for synthesizing thiazolopyridine-based sirtuin modulating compounds[2]. The bromomethyl group is displaced by complex heterocyclic amines to build extended pharmacophores that regulate mitochondrial activity and aging pathways.
-
Horner-Wadsworth-Emmons (HWE) Reagents: The bromide can be converted into a phosphonate ester via the Michaelis-Arbuzov reaction. Heating the compound with triethyl phosphite yields an oxazole-containing HWE reagent, which can subsequently be reacted with aldehydes to form highly functionalized alkenes with complete E-selectivity.
References
- Title: Thiazolopyridine sirtuin modulating compounds (WO2010071853A1)
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An In-depth Technical Guide to Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate: Properties, Handling, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, a key reagent in synthetic chemistry and drug discovery. Given the limited availability of a specific Material Safety Data Sheet (MSDS), this document synthesizes information from available data on the compound and structurally related molecules to provide a thorough understanding of its properties and safe handling procedures.
Chemical Identity and Properties
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a substituted oxazole derivative. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of a bromomethyl group makes this compound a reactive building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 80022-50-0 | [1] |
| Molecular Formula | C13H12BrNO3 | [1] |
| Molecular Weight | 310.14 g/mol | [1] |
| Recommended Use | For Research Use Only. Not for human or veterinary use. | [1] |
Hazard Identification and Precautionary Measures
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5][6]
Precautionary Statements:
-
Prevention:
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[7]
-
Caption: A workflow for the safe handling of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
First-Aid Measures
In the event of exposure, follow these first-aid measures:
-
General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[5][8]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][7][9]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][7][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[7][8]
Caption: First-aid procedures for exposure to Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
Stability and Reactivity
-
Reactivity: No hazardous reactions have been reported under normal processing.[7]
-
Chemical Stability: Stable under normal conditions.[7]
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[7]
-
Hazardous Decomposition Products: No information available.
-
Hazardous Polymerization: Hazardous polymerization does not occur.[7]
Experimental Protocols and Applications
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a valuable intermediate in organic synthesis, particularly for the introduction of the 2-phenyl-1,3-oxazole-4-carboxylate moiety into larger molecules. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Hypothetical Experimental Workflow: Nucleophilic Substitution
This protocol outlines a general procedure for a nucleophilic substitution reaction using this compound.
-
Reaction Setup:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Add the nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture.
-
If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HBr byproduct.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: A generalized workflow for a nucleophilic substitution reaction.
References
-
ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate — Chemical Substance Information. [Link]
-
SAFETY DATA SHEET 1. PRODUCT AND COMPANY IDENTIFICATION Product Identifier Product Description: Cat No. [Link]
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Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | C11H10N2O3 | CID 651752 - PubChem. [Link]
-
Ethyl 5-phenyl-1,3-oxazole-2-carboxylate - C12H11NO3 | CSSB00010253332 - Chemspace. [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem. [Link]
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Structural Validation and NMR Spectral Analysis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Executive Summary
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a highly versatile synthetic intermediate (synthon) utilized extensively in the development of oxazole-based pharmaceuticals, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like oxaprozin analogs. The presence of the reactive bromomethyl group at the C5 position makes it a prime candidate for nucleophilic substitution, cross-coupling, and functionalization. This technical whitepaper provides an in-depth guide to the synthesis, self-validating experimental protocols, and rigorous structural validation of this compound using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Context & Mechanistic Causality
The oxazole ring is a five-membered heteroaromatic system characterized by a pyridine-like nitrogen and an ether-like oxygen. The electronic distribution within this ring profoundly impacts the chemical shifts of its substituents.
In Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, the C4 position is occupied by an electron-withdrawing ethyl ester group, which exerts an anisotropic deshielding effect on neighboring nuclei. The C5 position hosts the bromomethyl group. The heavy-atom effect of the bromine, combined with the electron-deficient nature of the oxazole core, creates a unique magnetic environment that is highly diagnostic in NMR spectroscopy. Accurate assignment of these signals is critical for validating the success of the Wohl-Ziegler bromination used to synthesize this molecule from its 5-methyl precursor[1].
Fig 1: Synthetic and validation workflow for 5-(bromomethyl)oxazole derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the reaction provides built-in physical or spectroscopic feedback to confirm success.
Synthesis of the Precursor
The starting material, , is typically synthesized via a copper-catalyzed tandem oxidative cyclization of ethyl acetoacetate and benzylamine[2].
-
Protocol: Combine ethyl acetoacetate (1.0 eq) and benzylamine (1.5 eq) in DMF. Add iodine (1.2 eq), Cu(OAc) 2 ·H 2 O (0.1 eq), and TBHP (2.0 eq). Stir at room temperature for 4 hours[2].
-
Self-Validation: The reaction progress is monitored via Thin Layer Chromatography (TLC). The consumption of the UV-inactive ethyl acetoacetate and the appearance of a highly UV-active spot (due to the extended conjugation of the phenyl-oxazole system) confirms cyclization.
Wohl-Ziegler Bromination Workflow
The transformation of the 5-methyl group to a 5-bromomethyl group relies on radical halogenation.
-
Protocol: Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (CCl 4 ) or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an inert argon atmosphere for 3-5 hours.
-
Self-Validation: This reaction is visually self-indicating. The dense NBS powder initially sits at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and floats to the surface of the solvent.
NMR Sample Preparation
-
Protocol: Dissolve 15-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Self-Validation: The choice of CDCl 3 is deliberate; it lacks exchangeable protons, preventing signal overlap, and provides a deuterium lock signal for the spectrometer. A successful bromination is instantly validated by the integration ratio in the 1 H NMR spectrum: the newly formed -CH 2 Br singlet must integrate to exactly 2 protons relative to the 3 protons of the ethyl ester's -CH 3 triplet. Any deviation indicates incomplete conversion or over-bromination (dibromomethylation).
Quantitative Spectral Data Presentation
The following tables summarize the expected NMR spectral data, grounded in the causality of molecular structure and established literature values for oxazole derivatives[1][3].
1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Causality / Assignment Logic |
| -CH 3 (Ethyl) | 1.41 | Triplet (t) | 3H | 7.2 Hz | Shielded aliphatic environment; split by adjacent -CH
2
|
| -CH
2
| 4.41 | Quartet (q) | 2H | 7.2 Hz | Deshielded by the adjacent ester oxygen; split by the adjacent -CH 3 group[3]. |
| -CH 2 Br (Bromomethyl) | 4.88 | Singlet (s) | 2H | - | Strongly deshielded by the electronegative bromine atom and the adjacent sp 2 hybridized oxazole carbon. Acts as an isolated spin system[1]. |
| Ar-H (meta/para) | 7.42 - 7.48 | Multiplet (m) | 3H | - | Subject to the aromatic ring current; slightly shielded relative to the ortho protons[3]. |
| Ar-H (ortho) | 8.02 - 8.10 | Multiplet (m) | 2H | - | Deshielded by both the aromatic ring current and the inductive electron-withdrawing effect of the oxazole core[3]. |
13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Carbon Environment | Chemical Shift (δ, ppm) | Causality / Assignment Logic |
| -CH 3 (Ethyl) | 14.3 | Standard aliphatic methyl carbon, highly shielded[3]. |
| -CH 2 Br (Bromomethyl) | ~22.0 | Shifted downfield from the original 12.2 ppm methyl signal due to the heavy atom effect of bromine and allylic-like attachment[1][3]. |
-CH
2
| 60.9 | Strongly deshielded by the directly attached ester oxygen atom[3]. |
| Oxazole C4 | 126.2 | sp 2 hybridized carbon, directly influenced by the electron-withdrawing ester group[3]. |
| Ar-C (ortho/meta/para) | 126.5, 128.2, 128.3 | Standard phenyl ring carbons, exhibiting typical aromatic resonances[3]. |
| Ar-C (ipso) | 130.7 | Quaternary aromatic carbon attached to the electron-deficient oxazole ring[3]. |
| Oxazole C5 | ~153.0 | Deshielded by the adjacent heteroatoms in the aromatic system and the inductive pull of the -CH 2 Br group. |
| Oxazole C2 | 159.6 | Highly deshielded due to being directly sandwiched between the electronegative oxygen and nitrogen heteroatoms[3]. |
| C=O (Ester) | 162.4 | Carbonyl carbon, maximally deshielded by the sp 2 oxygen and resonance effects[3]. |
Fig 2: Causality of chemical shifts in 1H and 13C NMR spectra.
References
-
Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization Source: Organic Letters (ACS Publications) URL:[Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL:[Link]
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Unveiling the Mass Spectrometry Fragmentation Patterns of Bromomethyl Oxazole Derivatives: A Comprehensive Guide for Structural Elucidation
Executive Summary
Bromomethyl oxazole derivatives serve as highly versatile, electrophilic scaffolds in modern drug discovery. They are critical intermediates in the synthesis of macrocyclic CFTR modulators[1], non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin[2], and selective androgen receptor degraders (SARDs) targeting castration-resistant prostate cancer[3]. However, the inherent reactivity of the bromomethyl group makes these compounds highly susceptible to rapid degradation, such as nucleophilic substitution or hydrolysis to their hydroxymethyl counterparts[4].
For researchers and drug development professionals, precise structural validation using Mass Spectrometry (MS) is a non-negotiable quality control step. This whitepaper provides an in-depth mechanistic analysis of the MS fragmentation patterns of bromomethyl oxazoles, equipping analytical scientists with the causal logic and self-validating protocols required for unambiguous structural elucidation.
The Causality of Fragmentation Dynamics
Understanding the fragmentation of bromomethyl oxazoles requires moving beyond rote memorization of m/z values to understanding the underlying physical chemistry governing gas-phase ion dissociation. When subjected to Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with Collision-Induced Dissociation (CID), these molecules exhibit a highly predictable, self-validating fragmentation cascade.
The Isotopic Validator (The Built-In Diagnostic)
Before any fragmentation analysis begins, the integrity of the parent molecule must be verified. Bromine naturally occurs as two stable isotopes— 79 Br and 81 Br—in a nearly 1:1 ratio (~50.69% and ~49.31%). Consequently, the intact molecular ion ( [M]+ or [M+H]+ ) must present as a distinct doublet separated by 2 m/z units with approximately equal intensities[4].
-
Causality: If this isotopic doublet is absent, the molecule has either degraded pre-ionization (e.g., via hydrolysis) or undergone complete in-source fragmentation due to excessive capillary voltage. This serves as the primary self-validating checkpoint in the analytical workflow.
Primary Cleavage: Rupture of the C-Br Bond
Upon collisional activation, the weakest bond in the molecule—the C-Br bond—undergoes facile homolytic or heterolytic cleavage[4].
-
Causality: The loss of a bromine radical ( −79 or −81 Da) is thermodynamically driven by the formation of a highly stable oxazolium/methyl cation. The positive charge is resonance-delocalized across the aromatic oxazole π -system. Because of this profound stabilization, the [M−Br]+ ion almost universally manifests as the base peak in the MS/MS spectrum.
Secondary Cleavage: Heterocyclic Ring Opening
Following the initial loss of bromine, higher collision energies force the dissociation of the core oxazole ring. As established by foundational studies on oxazole mass spectrometry, the heterocyclic ring undergoes primary cleavage at the O-C(2) bond[5][6].
-
Causality: This ring-opening event destabilizes the molecule, triggering the sequential extrusion of highly stable neutral molecules. The characteristic signature of this phase is the sequential loss of Carbon Monoxide (CO, −28 Da) and Hydrogen Cyanide (HCN, −27 Da) or a corresponding nitrile ( −RCN ), depending on the specific substituents at the 4- and 5-positions of the oxazole ring[5][6].
Mechanistic Pathway Visualization
Figure 1: Mechanistic MS/MS fragmentation pathway of bromomethyl oxazoles.
Quantitative Data Summary
The table below summarizes the characteristic mass shifts and their diagnostic value during the structural elucidation of bromomethyl oxazoles.
| Fragment Type | Mass Shift ( Δ m/z) | Mechanistic Origin | Diagnostic Value |
| Molecular Ion Doublet | None | Intact molecule | Confirms elemental composition and the presence of a single Br atom via the 1:1 isotopic ratio. |
| [M−Br]+ | −79 / −81 | Cleavage of C-Br bond | Typically the base peak; confirms the presence of the reactive bromomethyl moiety. |
| [M−Br−CO]+ | −107 / −109 | Ring opening & loss of CO | Validates the participation of the oxazole oxygen in the fragmentation cascade. |
| [M−Br−CO−HCN]+ | −134 / −136 | Subsequent loss of HCN | Confirms an unsubstituted nitrogen or C(4)/C(5) position, depending on the derivative. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To prevent false negatives caused by the degradation of the highly reactive bromomethyl group, the following step-by-step LC-ESI-MS/MS protocol must be strictly adhered to.
Step 1: Sample Preparation & Integrity Check
-
Dissolve the bromomethyl oxazole sample in a strictly aprotic, LC-MS grade solvent (e.g., 100% Acetonitrile) to a concentration of 1-10 µg/mL. Do not use methanol or water as the primary diluent, as these nucleophilic solvents will rapidly hydrolyze the bromomethyl group into a hydroxymethyl or methoxymethyl derivative[4].
-
Keep samples chilled at 4°C in the autosampler to minimize thermal degradation.
Step 2: Chromatographic Separation
-
Utilize a short, high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Run a rapid gradient (e.g., 5% to 95% organic over 3 minutes) using Water/Acetonitrile with 0.1% Formic Acid. Rapid elution minimizes the time the electrophilic compound spends in the aqueous mobile phase.
Step 3: MS1 Isotopic Validation (The Go/No-Go Decision)
-
Operate the mass spectrometer in ESI+ mode.
-
Keep the capillary voltage and declustering potential low to moderate (e.g., 2.5 kV to 3.0 kV) to prevent in-source fragmentation of the fragile C-Br bond.
-
Self-Validation Check: Inspect the MS1 spectrum. You must observe the [M+H]+ ion as a 1:1 doublet separated by 2 Da. If the doublet is missing and a peak at [M−79+17]+ is observed, the sample has hydrolyzed. Halt the MS/MS analysis and prepare a fresh sample.
Step 4: CID Optimization & MS/MS Acquisition
-
Isolate the 79 Br isotope peak of the molecular ion in the quadrupole.
-
Apply Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) ramp. Start at a low NCE (10-15 eV) to observe the [M−Br]+ base peak, then ramp to higher energies (25-40 eV) to force the oxazole ring opening and observe the subsequent losses of CO and HCN.
Step 5: Data Interpretation & Causality Mapping
-
Map the resulting fragments against the predicted mechanistic pathway (Figure 1). Confirm the sequential loss of 79 Da (Br), followed by 28 Da (CO) and 27 Da (HCN) from the base peak.
References
- Source: semanticscholar.
- Source: scribd.
- Source: benchchem.
- Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
- Title: Selective androgen receptor degrader (SARD)
- Source: google.
Sources
- 1. WO2024056798A1 - Macrocyclic cftr modulators - Google Patents [patents.google.com]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
Structural Elucidation and 3D Conformation of 2-Phenyl-1,3-Oxazole Derivatives: A Crystallographic Guide for Drug Discovery
Executive Summary
The 2-phenyl-1,3-oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules targeting neurodegenerative diseases, metabolic disorders, and oncology. Its rigid, highly conjugated geometry allows for predictable and specific interactions within protein binding pockets. For drug development professionals and structural biologists, understanding the precise 3D conformation of these derivatives through X-ray crystallography is paramount for rational structure-based drug design (SBDD). This guide provides an in-depth technical analysis of the crystallographic properties, conformational mechanics, and self-validating experimental workflows required to characterize 2-phenyl-1,3-oxazole derivatives.
Mechanistic Principles of 3D Conformation
The defining structural feature of the 2-phenyl-1,3-oxazole core is the extended π-conjugation between the phenyl ring and the heteroaromatic oxazole. Mechanistically, this conjugation energetically favors a coplanar conformation, which lowers the overall energy of the molecule and allows it to intercalate effectively within hydrophobic protein pockets.
In the derivative1, crystallographic analysis reveals that the phenyl and oxazole rings are nearly perfectly coplanar, with an average deviation of only 0.022 Å from the mean plane[1]. While the aromatic core remains planar, peripheral substituents dictate the overall 3D volume. For instance, the 1,3-dithiane ring in this derivative adopts a classic chair conformation, twisted such that the C-C fragment lies within the mean plane to minimize steric clashing[1].
Beyond isolated small molecules, the 2-phenyl-1,3-oxazole motif is integral to complex compounds like2, a crystalline solid (melting point 198-200°C) with broad-spectrum antibacterial, antifungal, anticancer, and neuroprotective properties[2]. The rigid oxazole-4-carbonyl linkage restricts the conformational degrees of freedom, pre-organizing the molecule into a bioactive state that minimizes the entropic penalty upon target binding[2].
Quantitative Crystallographic Data
To facilitate easy comparison, the quantitative crystallographic parameters of a representative small-molecule derivative and a macromolecular co-crystal complex are summarized below.
Table 1: Crystallographic Parameters of 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₂₀ClNOS₂ |
| Molecular Weight | 353.91 g/mol |
| Crystal System | Monoclinic |
| Unit Cell Dimensions | a = 7.4543(15) Å, b = 26.222(5) Å, c = 9.4772(19) Å |
| Beta Angle (β) | 104.59(3)° |
| Volume (V) | 1792.7(6) ų |
| Z (Molecules/Unit Cell) | 4 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| R-factor [F² > 2σ(F²)] | 0.050 |
| Goodness-of-fit (S) | 1.10 |
Table 2: Co-Crystal Data for PDE10A with 2-Phenyl-1,3-Oxazole Derivative (PDB: 5SDU) [3]
| Parameter | Value |
| Target Protein | Human Phosphodiesterase 10A (PDE10A) |
| Ligand Formula | C₂₂H₂₁N₃O |
| Biological Efficacy (IC₅₀) | 0.046796 µM |
| Total Structure Weight | 159.39 kDa |
| Resolution | 2.15 Å |
| R-Value Work | 0.193 |
| R-Value Free | 0.235 |
| Method | X-Ray Diffraction |
Experimental Protocols: A Self-Validating Crystallographic Workflow
The following methodology details the synthesis, crystallization, and structural resolution of 2-phenyl-1,3-oxazole derivatives. Every step is designed as a self-validating system to ensure scientific integrity and prevent downstream failures.
Step 1: Chemical Synthesis and Purity Validation
-
Action: Condense 5-chloro-2-phenyloxazole-4-carbaldehyde (3.85 mmol) with 2-tert-butylpropane-1,3-dithiol (4.88 mmol) using formic acid as a catalyst at room temperature[1].
-
Causality: Formic acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the dithiol to form the dithiane ring.
-
Validation: Confirm >95% purity via HPLC and LC-MS before proceeding. Self-Validation Logic: Impurities disrupt the uniform periodic packing required for crystal lattice formation; attempting to crystallize a crude mixture usually results in amorphous precipitation.
Step 2: Single Crystal Growth (Solvent/Anti-Solvent Method)
-
Action: Dissolve the purified compound in ethyl acetate and slowly diffuse petroleum ether (v/v, 1/20) into the solution at room temperature[1].
-
Causality: Ethyl acetate acts as a good solvent, while petroleum ether acts as an anti-solvent. Slow vapor diffusion gradually lowers the solubility, keeping the system in the metastable zone. This promotes the nucleation of a few large, high-quality single crystals rather than rapid, disordered precipitation.
-
Validation: Examine the resulting crystals under a polarized light microscope. Self-Validation Logic: Complete extinction of light upon rotation confirms a single, untwinned crystalline domain suitable for diffraction.
Step 3: X-Ray Diffraction Data Collection
-
Action: Mount a suitable crystal (e.g., 0.34 × 0.31 × 0.18 mm) and irradiate with Mo Kα radiation (λ = 0.71073 Å) at 296 K[1].
-
Causality: Mo Kα radiation provides a short wavelength suitable for resolving atomic positions with minimal absorption effects compared to Cu Kα, which is critical for heavier atoms like sulfur and chlorine.
-
Validation: Index the initial diffraction spots to confirm a coherent unit cell (e.g., Monoclinic, a = 7.4543 Å)[1]. Self-Validation Logic: Ensure the signal-to-noise ratio (I/σ(I)) is sufficient; poor indexing indicates a twinned or cracked crystal that must be discarded.
Step 4: Phase Problem Solution and Refinement
-
Action: Solve the structure using direct methods and refine using full-matrix least-squares on F². Position hydrogen atoms using a riding model with Uiso(H) = 1.2 or 1.5 Ueq(C)[1].
-
Causality: Hydrogen atoms scatter X-rays weakly due to having only one electron. The riding model mathematically constrains their positions relative to the parent heavy atoms, reducing the number of refined parameters and preventing overparameterization[1].
-
Validation: Self-Validation Logic: The refinement is validated when the R-factor (R1) converges to a low value (e.g., R[F² > 2σ(F²)] = 0.050) and the residual electron density map (Δρ) is relatively flat (Δρmax = 0.37 e Å⁻³, Δρmin = −0.23 e Å⁻³)[1].
Workflow for the crystallographic structural determination of 2-phenyl-1,3-oxazole derivatives.
Structural Biology and Target Binding (Case Study: PDE10A)
The 3D conformation of the 2-phenyl-1,3-oxazole scaffold is not merely a structural curiosity; it is a critical determinant of biological efficacy. A prime example is its role in inhibiting Human Phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders.
The 3 complexed with a 2-phenyl-1,3-oxazole derivative (PDB: 5SDU) reveals how the planar geometry of the ligand dictates its binding pose[3]. The coplanarity of the phenyl and oxazole rings allows the molecule to deeply penetrate the hydrophobic selectivity pocket of PDE10A, establishing critical π-π stacking interactions with conserved phenylalanine residues. This optimal steric fit translates to a highly potent in vitro inhibition, with an IC₅₀ of approximately 0.046 µM[3].
Logical relationship between oxazole coplanarity and biological target binding efficacy.
References
- Title: N-methyl-1-(2-phenyl-1,3-oxazole-4-carbonyl)
- Title: 5SDU: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10 IN COMPLEX WITH c1(c(oc(n1)c2ccccc2)C)CCc3nc(cn3C)
- Title: 4-(5-tert-Butyl-1,3-dithian-2-yl)
Sources
A Technical Guide to the Toxicity and Safe Handling of Bromomethyl Oxazole Compounds
Preamble: The Synthetic Chemist's Double-Edged Sword
In the landscape of modern medicinal chemistry and organic synthesis, bromomethyl oxazole compounds have emerged as highly valuable synthetic intermediates.[1] The oxazole ring, a five-membered aromatic heterocycle, is a stable scaffold found in a myriad of biologically active natural products and pharmaceuticals, prized for its ability to engage in critical biological interactions.[2][3][4] The addition of a bromomethyl group at the 2- or 5-position transforms this stable core into a reactive and versatile building block.[1][5] This reactivity, particularly the susceptibility of the bromomethyl group to nucleophilic substitution, is precisely what makes these compounds so useful for constructing complex molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[5][6][7]
However, the very chemical property that imparts such synthetic utility—the reactive bromomethyl group—is also the source of significant toxicological concern. These compounds are potent alkylating agents, a class of chemicals with well-documented hazardous properties, including the potential for carcinogenicity and genotoxicity.[8][9][10] Comprehensive toxicological data for every specific bromomethyl oxazole derivative is not always available.[7][11] Therefore, a robust understanding of their mechanism of toxicity, coupled with the implementation of rigorous safety protocols, is not merely a recommendation but a necessity for any researcher or scientist working with this compound class. This guide provides an in-depth analysis of the inherent risks and outlines the essential precautions required for their safe handling, storage, and disposal.
Part 1: Toxicological Profile and Mechanism of Action
The primary toxicological threat from bromomethyl oxazole compounds stems from their function as alkylating agents . The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and the bromide ion an excellent leaving group. This chemical architecture allows the molecule to readily react with nucleophiles, including the nucleophilic centers found in critical biological macromolecules.
The Alkylation Mechanism: A Molecular Basis for Toxicity
The mechanism of toxicity is rooted in the covalent modification of biological targets. This process, known as alkylation, can lead to cellular dysfunction, mutation, and cell death.
Caption: Decision workflow for accidental exposure incidents.
Step-by-Step First Aid Procedures:
-
Inhalation: Move the victim to fresh air immediately. [11][12]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation. [11]Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. [11][13]Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. [14]Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. [11][13]Remove contact lenses if present and easy to do. [13]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [1][11]Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [11]
Spill Management Protocol
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area. [11]2. Isolate and Ventilate: Ensure the spill is contained within a fume hood if possible. Close the sash. Remove all sources of ignition. [11][13]3. Don PPE: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, splash goggles/face shield, and an impervious gown or suit.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. [11][13]Use non-sparking tools. [11]6. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate environmental health and safety officer.
Waste Disposal
All materials contaminated with bromomethyl oxazole compounds, including excess reagents, reaction mixtures, contaminated labware, absorbent materials, and used PPE, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed, and chemically compatible containers. [9]* Do not mix with other waste streams unless explicitly permitted.
-
Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations. [13]
Conclusion
Bromomethyl oxazoles are powerful tools in the arsenal of the synthetic chemist, enabling the creation of novel and complex molecular architectures. However, their utility is intrinsically linked to their reactivity, which presents significant health risks. By understanding their mechanism of toxicity as potent alkylating agents and by adhering strictly to the comprehensive safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness and proper disposal—researchers can mitigate these risks. A culture of safety, grounded in scientific understanding and procedural discipline, is the only responsible way to handle these valuable but hazardous compounds.
References
-
Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).
-
Environmental Protection Agency (EPA). (2024). Bromine Chemical Summary. Retrieved from [Link]
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.).
-
NextSDS. (n.d.). 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole — Chemical Substance Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
De la Cruz, J., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Oregon Occupational Safety and Health Administration (Oregon OSHA). (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- 5-(bromomethyl)-1,2-oxazole-3-carboxylic acid — Chemical Substance Information. (n.d.).
-
OCCUPATIONAL HEALTH & SAFETY. (2007). Cytotoxic Drugs. Retrieved from [Link]
-
B. Braun Vet Care. (n.d.). HANDLING OF HAZARDOUS DRUGS. Retrieved from [Link]
- Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (n.d.).
- Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. (n.d.).
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.).
- Vickers, A. E., Sloop, T. C., & Lucier, G. W. (n.d.). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives.
- Biochemical Toxicology of Unsaturated Halogen
- Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 13. aksci.com [aksci.com]
- 14. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Telescoped Synthesis of Oxazole-Based Peptidomimetics via Bromomethyl Intermediates
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Technique: Continuous-Flow Chemistry, Heterocyclic Synthesis, Peptidomimetic Assembly
Scientific Rationale & Mechanistic Insights
Oxazole rings are privileged scaffolds in drug discovery, frequently incorporated into peptidomimetics to enforce structural rigidity, act as stable bioisosteres for labile amide bonds, and improve overall pharmacokinetic profiles[1]. Natural products like Sansalvamide A heavily rely on these five-membered heterocycles for their potent cytotoxic and target-binding properties [2].
A highly versatile approach to synthesizing functionalized oxazole peptidomimetics involves the use of 2-(bromomethyl)oxazole intermediates. These intermediates allow for rapid downstream diversification via nucleophilic substitution (e.g., azidation followed by CuAAC click chemistry) or direct amination.
The Chemical Challenge: Intermediate Instability
The primary bottleneck in this synthetic route is the inherent instability of the 2-(bromomethyl)oxazole intermediate. In traditional batch chemistry, isolating this highly reactive alkylating agent leads to severe yield degradation due to rapid hydrolysis and polymerization.
The Solution: Continuous-Flow Telescoping
To bypass isolation, we employ a continuous-flow microreactor system. This approach allows for the generation of the bromomethyl intermediate and its immediate in situ consumption. The causality behind this design is simple: minimizing residence time of the transient species prevents decomposition, while strict temperature control in micro-channels suppresses side reactions [1].
The mechanistic sequence proceeds as follows:
-
Thermolysis: Vinyl azides undergo thermal extrusion of N2 to form highly strained azirines.
-
Ring Expansion: The azirine nitrogen attacks bromoacetyl bromide, triggering a cascade ring expansion to form the 2-(bromomethyl)oxazole.
-
Chemoselective Quenching: The unstable bromide is immediately displaced by sodium azide ( NaN3 ) to form a stable 2-(azidomethyl)oxazole, a prime precursor for peptidomimetic integration [3].
Process Visualization
Continuous-flow synthesis workflow from vinyl azides to oxazole peptidomimetics.
Self-Validating Experimental Protocol
This protocol details the telescoped flow synthesis of the stable azido-oxazole precursor, which can subsequently be coupled to peptide chains. The system is designed to be self-validating, meaning each critical step contains an observable metric to ensure process integrity.
Equipment Setup
-
Pumps: 4 high-pressure syringe pumps (Feeds A, B, C, D).
-
Reactors:
-
Reactor 1 (R1): FEP coil (150 °C, 5 min residence time).
-
Reactor 2 (R2): PTFE coil (30 °C, 2 min residence time).
-
Reactor 3 (R3): PTFE coil (50 °C, 5 min residence time).
-
Step-by-Step Methodology
Step 1: Preparation of Reagent Streams
-
Feed A: 0.5 M Vinyl azide in dry acetone.
-
Feed B: 0.5 M Bromoacetyl bromide in dry acetone.
-
Feed C: Pure N,N-diisopropylethylamine (DIPEA).
-
Feed D: 1.5 M NaN3 in deionized water.
-
Causality Note: DIPEA is specifically chosen over other bases (like DBN) because it exhibits superior solubility in the acetone/water mixture, preventing reactor fouling from precipitated salts [1].
Step 2: Thermolysis to Azirine
-
Pump Feed A through R1 at 150 °C.
-
Validation Check 1: Route a fraction of the R1 output to an inline UV-Vis or LC-MS flow cell. The complete disappearance of the vinyl azide peak and the appearance of the azirine mass confirms successful thermolysis.
Step 3: Bromomethylation (Ring Expansion)
-
Mix the output of R1 with Feed B using a T-mixer and direct it into R2 at 30 °C.
-
Causality Note: This step generates the highly reactive 2-(bromomethyl)oxazole and hydrobromic acid (HBr) as a byproduct. No base is required for the forward reaction, but the HBr must be managed in the next step.
Step 4: Neutralization and Azidation
-
CRITICAL SAFETY STEP: Mix the output of R2 with Feed C (DIPEA) before introducing Feed D ( NaN3 ).
-
Causality Note: If NaN3 contacts the unneutralized HBr from Step 3, it will generate hydrazoic acid ( HN3 ), which is highly toxic and explosive. DIPEA acts as an organic-soluble acid scavenger, neutralizing the stream.
-
Combine the neutralized stream with Feed D and route through R3 at 50 °C.
-
Validation Check 2: Monitor system pressure. A stable pressure profile indicates that the DIPEA hydrobromide salt remains fully solvated. A pressure spike (>15 psi above baseline) indicates precipitation; if this occurs, immediately flush the system with a 1:1 acetone/water mixture.
-
Validation Check 3: Collect the output and analyze via LC-MS. The target 2-(azidomethyl)oxazole should be the dominant peak (>90% conversion), with no trace of the bromomethyl intermediate.
Step 5: Peptidomimetic Assembly
-
The collected 2-(azidomethyl)oxazole can be directly subjected to CuAAC (Copper-catalyzed azide-alkyne cycloaddition) with an alkyne-functionalized peptide sequence to yield the final oxazole-based peptidomimetic [2].
Quantitative Process Data
The transition from batch to continuous-flow synthesis provides measurable improvements in both safety and yield. The table below summarizes the quantitative advantages of this protocol.
Table 1: Quantitative Comparison of Batch vs. Continuous-Flow Methodologies
| Process Parameter | Traditional Batch Synthesis | Continuous-Flow Protocol | Mechanistic Consequence |
| Thermolysis Temp. | 150 °C (Sealed Vial) | 150 °C (FEP Coil) | Flow allows safer handling of explosive azide precursors at high heat. |
| Bromomethylation Temp. | 0 °C to Room Temp | 30 °C | Micro-mixing in flow prevents thermal runaway, allowing higher operational temps. |
| Azidation Temp. | Room Temp to 50 °C | 50 °C | Accelerated kinetics in flow due to pressurized super-heating capabilities. |
| Intermediate Handling | Manual isolation required | Telescoped (No isolation) | Eliminates hydrolytic degradation of the 2-(bromomethyl)oxazole. |
| Total Reaction Time | > 120 minutes | < 15 minutes | Drastically reduces the residence time of unstable intermediates. |
| Overall Yield | 45% – 55% | 85% – 92% | Superior mass transfer and immediate quenching prevent side-product formation. |
References
-
Title: Continuous multistep synthesis of 2-(azidomethyl)oxazoles Source: Beilstein Journal of Organic Chemistry (via NIH PMC) URL: [Link]
-
Title: Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds Source: Tetrahedron (via NIH PMC) URL: [Link]
-
Title: Posttranslational chemical installation of azoles into translated peptides Source: Nature Communications (via NIH PMC) URL: [Link]
Application Note: A Step-by-Step Guide to the Synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate via NBS Bromination
Introduction: The Significance of Substituted Oxazoles
Substituted oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable components in designing molecules that interact with biological targets. The target molecule of this protocol, Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, is a particularly useful synthetic intermediate. The bromomethyl group at the C5 position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution, enabling the rapid generation of diverse compound libraries for drug discovery and development.
This guide provides a detailed, field-tested protocol for the synthesis of this key intermediate via the benzylic bromination of its precursor, Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, using N-Bromosuccinimide (NBS). We will delve into the mechanistic rationale, a step-by-step experimental procedure, safety considerations, and characterization methods.
Mechanistic Rationale: The Wohl-Ziegler Reaction
The selective bromination of the methyl group at the C5 position of the oxazole ring, which is benzylic in nature, is achieved through a free-radical chain reaction known as the Wohl-Ziegler reaction.[1][2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is crucial for favoring radical substitution over competing electrophilic addition pathways.[2]
The reaction proceeds through three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with light. This generates initiator radicals. These radicals then abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from the methyl group of the oxazole precursor, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired brominated product and a new bromine radical, which continues the chain.
-
Termination: The reaction concludes when two radicals combine, or when the limiting reagent is consumed.
The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄), is traditional for this reaction as it does not interfere with the radical mechanism.[1] However, due to the high toxicity and environmental concerns associated with CCl₄, this guide will utilize cyclohexane as a safer alternative.
Experimental Protocol
This protocol details the synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate from its 5-methyl precursor.
Materials and Equipment
Reagents:
-
Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (Starting Material)
-
N-Bromosuccinimide (NBS), recrystallized[1] (CAS: 128-08-5)
-
Azobisisobutyronitrile (AIBN) (CAS: 78-67-1)
-
Cyclohexane, anhydrous
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
UV lamp (254/366 nm) or a standard incandescent light bulb
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter paper)
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | 245.26 | 1.0 | 2.45 g (10 mmol) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.96 g (11 mmol) |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 82 mg (0.5 mmol) |
| Cyclohexane | - | - | 100 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (2.45 g, 10 mmol), N-Bromosuccinimide (1.96 g, 11 mmol), and azobisisobutyronitrile (82 mg, 0.5 mmol).
-
Solvent Addition: Add anhydrous cyclohexane (100 mL) to the flask.
-
Reaction Conditions: Vigorously stir the mixture and begin heating to reflux (approximately 81°C). Position a UV lamp or a 100W incandescent light bulb close to the flask to facilitate radical initiation.
-
Monitoring Progress: Monitor the reaction using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material. A key visual cue is the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface.
-
Work-up - Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold cyclohexane.
-
Work-up - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), saturated aqueous sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a pale yellow solid or oil. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
Characterization of the Product
-
Appearance: Expected to be a white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-4.8 ppm, a quartet and a triplet for the ethyl ester protons, and multiplets for the phenyl group protons.
-
¹³C NMR (101 MHz, CDCl₃): Key signals would include the bromomethyl carbon, the carbonyl carbon of the ester, and carbons of the oxazole and phenyl rings.
-
IR (ATR): Characteristic peaks would include C=O stretching for the ester (around 1720 cm⁻¹), C=N and C=C stretching for the oxazole and phenyl rings.
-
Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with peaks corresponding to [M+H]⁺ and [M+Na]⁺.
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[3]
-
N-Bromosuccinimide (NBS): An irritant and corrosive. Avoid contact with skin and eyes.[4][5] It is also an oxidizer and should be kept away from combustible materials.[6] In case of skin contact, wash immediately with plenty of water.[5]
-
Azobisisobutyronitrile (AIBN): Flammable solid and can decompose explosively upon heating. Store in a cool place away from heat sources.
-
Cyclohexane: Flammable liquid and vapor. Use in a well-ventilated area and away from ignition sources.
-
Carbon Tetrachloride (CCl₄) - A Note on Historical Solvents: While historically used, CCl₄ is a known carcinogen and is highly toxic to the liver and kidneys.[7][8] Its use is strongly discouraged. The protocol provided uses a safer alternative. If CCl₄ must be used, extreme caution is necessary, including working in a certified chemical fume hood and using appropriate personal protective equipment, such as nitrile or polyvinyl alcohol gloves.[3][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling these chemicals.[3][8]
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient radical initiator or light source.- Deactivated NBS (can degrade over time).- Reaction time too short. | - Add a small additional portion of AIBN.- Ensure the light source is close to the flask.- Use freshly recrystallized NBS.- Extend the reaction time, monitoring by TLC. |
| Low Yield | - Product loss during work-up.- Inefficient purification. | - Ensure all aqueous washes are back-extracted with the organic solvent.- Optimize the solvent system for chromatography or recrystallization. |
| Formation of Side Products | - Over-bromination (dibrominated product).- Reaction with the oxazole ring. | - Use no more than 1.1 equivalents of NBS.- Ensure a low, steady concentration of Br₂ by using a proper radical initiator and avoiding high temperatures for prolonged periods. |
| No Reaction | - Absence of radical initiator.- Starting material is not activated for benzylic bromination. | - Double-check that AIBN was added.- Confirm the structure of the starting material. |
References
- N-Bromosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
- Carbon tetrachloride - Santa Cruz Biotechnology. (n.d.).
- Carbon tetrachloride - Standard Operating Procedure. (2012, December 14).
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
- How to Refine Carbon Tetrachloride Handling Guidelines? (2025, July 3). Patsnap Eureka.
- Safe Operating Procedure of using Carbon Tetrachloride for Animal Research. (n.d.).
- Standard Operating Procedure: Carbon Tetrachloride. (n.d.). University of Georgia Office of Research.
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience.
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- SAFETY DATA SHEET - N-Bromosuccinimide. (2015, January 19). Fisher Scientific.
- N-Bromosuccinimide (NBS). (n.d.). Wikipedia.
- Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research.uga.edu [research.uga.edu]
- 4. chemicalbull.com [chemicalbull.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. How to Refine Carbon Tetrachloride Handling Guidelines? [eureka.patsnap.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate in medicinal chemistry and drug discovery
In the landscape of medicinal chemistry, the 1,3-oxazole scaffold stands as a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[3] Within this important class of molecules, Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS No. 80022-50-0) has emerged as a particularly valuable and versatile building block. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing its synthesis, reactivity, and its role in the creation of advanced pharmaceutical agents.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key properties of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 80022-50-0 | [4] |
| Molecular Formula | C₁₃H₁₂BrNO₃ | [4] |
| Molecular Weight | 310.14 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |
The structure of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is characterized by a centrally located 1,3-oxazole ring, substituted at key positions to maximize its synthetic utility. The phenyl group at position 2 provides a scaffold for potential modification and influences the overall lipophilicity. The ethyl carboxylate at position 4 offers a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.[5] Most critically, the bromomethyl group at position 5 serves as a highly reactive electrophilic handle, enabling the facile introduction of a wide array of nucleophilic moieties.[1][6]
Synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate: A Protocol
Proposed Synthetic Pathway
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
-
Reagents and Materials:
-
Benzamide
-
Ethyl 2-chloroacetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzamide (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate.
-
Step 2: Synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
-
Reagents and Materials:
-
Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
-
Application in Medicinal Chemistry: A Versatile Electrophile
The synthetic utility of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is primarily derived from the high reactivity of the bromomethyl group, which acts as a potent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of functionalities, making it an invaluable tool for constructing libraries of compounds for drug discovery screening.
General Reactivity Profile
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[7] The oxazole scaffold is a common feature in many kinase inhibitors, including those targeting Glycogen Synthase Kinase-3 (GSK-3).[8][9] Derivatives of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate are ideal intermediates for the synthesis of novel GSK-3 inhibitors.
Protocol: Synthesis of a Generic Amine-Substituted Oxazole Derivative
-
Reagents and Materials:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
-
Primary or secondary amine (e.g., piperidine, morpholine, or a substituted aniline)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous acetonitrile or DMF
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in anhydrous acetonitrile.
-
Add the desired amine (1.1 equivalents) and DIPEA (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired N-substituted derivative.
-
This protocol can be adapted to introduce a wide variety of amine-containing fragments, allowing for the exploration of structure-activity relationships (SAR) in the development of potent and selective GSK-3 inhibitors.[10]
Application in the Synthesis of Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases.[11] Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX).[12] The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features a 2,5-diphenyloxazole core, highlights the utility of related building blocks.[6] Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate can be used to synthesize novel anti-inflammatory agents through the introduction of various pharmacophores.
Protocol: Synthesis of a Generic Thioether-Linked Oxazole Derivative
-
Reagents and Materials:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
-
A thiol (e.g., thiophenol or a heterocyclic thiol)
-
A base (e.g., potassium carbonate or sodium ethoxide)
-
Anhydrous ethanol or DMF
-
-
Procedure:
-
To a solution of the desired thiol (1.1 equivalents) in anhydrous ethanol, add the base (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in anhydrous ethanol dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired S-substituted derivative.
-
Application in the Synthesis of Anticancer Agents
The oxazole moiety is present in numerous compounds with potent anticancer activity.[2][13] These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and survival.[14] Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate provides a versatile platform for the synthesis of novel anticancer agents. For instance, the related methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate has shown a broad range of cytotoxic activity against various human cancer cell lines.[1][14]
Conclusion
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its strategic placement of functional groups, particularly the highly reactive bromomethyl handle, allows for the efficient and modular synthesis of diverse libraries of oxazole-containing compounds. The protocols and applications outlined in this guide demonstrate its potential in the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. As the demand for new and effective medicines continues to grow, the judicious use of versatile synthons like Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.
References
- Brovarets, V. S., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
- Knaus, E. E., & Nogrady, T. (2013). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 69(46), 9685-9691.
-
1,3-Oxazole-4-carboxylic acid | 23012-13-7 - J&K Scientific. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (2021, September 2). Retrieved from [Link]
-
Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors - PMC. (2026, February 23). Retrieved from [Link]
-
Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3 - OSTI.gov. (n.d.). Retrieved from [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC. (n.d.). Retrieved from [Link]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11). Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.). Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. (n.d.). Retrieved from [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - Frontiers. (2022, January 21). Retrieved from [Link]
-
ethyl 2-methyl-1,3-oxazole-5-carboxylate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. (2023, July 11). Retrieved from [Link]
-
(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (2022, December 30). Retrieved from [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). Retrieved from [Link]
-
5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors - PubMed. (2012, March 1). Retrieved from [Link]
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- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
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- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with antidepressant activity in in vivo models - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid [shykchem.com]
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- 9. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
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- 14. researchgate.net [researchgate.net]
Unlocking Chemical Diversity: Cross-Coupling Protocols for Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Introduction: The Strategic Value of the 2,4,5-Trisubstituted Oxazole Scaffold
The 2,5-disubstituted oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its prevalence stems from a unique combination of electronic properties, metabolic stability, and the ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets. The strategic functionalization of the oxazole core allows for the systematic exploration of chemical space to optimize pharmacological activity or material properties.
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a highly versatile and reactive building block designed for just such a purpose. This trifunctional scaffold offers three distinct points for chemical modification: the 2-phenyl group, the 4-carboxylate ester, and, most notably, the 5-bromomethyl group. The bromomethyl moiety, being analogous to a benzylic bromide, is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse array of carbon and nitrogen-based substituents at the 5-position, paving the way for the rapid generation of compound libraries for screening and lead optimization.
This technical guide provides detailed application notes and protocols for key cross-coupling reactions involving this valuable building block. The methodologies described herein are based on established literature precedents for structurally similar substrates and are intended to serve as a robust starting point for researchers in drug discovery and chemical biology.
General Workflow for Cross-Coupling Reactions
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is outlined below. The key to success lies in the rigorous exclusion of oxygen and moisture, as the palladium(0) active catalyst is sensitive to oxidation.
Caption: Generalized experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] In the context of our target molecule, this reaction allows for the introduction of various aryl and heteroaryl moieties, creating structures analogous to diarylmethanes.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromomethyl group, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids
This protocol is adapted from established procedures for benzylic bromides and related bromomethyl-heterocycles.[2][3]
Materials:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous 1,4-dioxane or a mixture of toluene/water
Procedure:
-
To a dry Schlenk flask or microwave vial, add ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90–110 °C and stir vigorously for 4–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(arylmethyl) derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-85[3] |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 (MW) | 0.33 | 65-75 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 12-23 | 80-90 |
Yields are based on analogous reactions with structurally similar substrates and should be considered as estimates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with organic halides, forming C(sp³)–C(sp) bonds.[4][5] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of pharmacophores or conjugated materials.
Mechanism Insight: The reaction typically proceeds via a dual catalytic cycle involving palladium and copper.[5] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. Copper-free variants are also well-established.[5]
Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl halides and can be adapted for the target bromomethyl oxazole.[1]
Materials:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equiv.)
-
Terminal alkyne (1.5–2.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
An amine base such as triethylamine (Et₃N) or diethylamine (Et₂NH) (2.0–3.0 equiv., can also be used as solvent)
-
Anhydrous solvent such as DMF or THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the oxazole substrate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon or nitrogen.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base via syringe.
-
Stir the reaction at room temperature to 60 °C. The reaction is often rapid (1-6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 5-(alkynylmethyl)oxazole derivative.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(acac)₂ (5) | CuI (10) | Et₂NH (2.0) | DMF | 60 | 85-98[1] |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 80-95 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 75-90 |
Yields are based on analogous reactions with iodo-oxazoles and other aryl halides and should be considered as estimates.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] Applying this reaction to our target substrate allows for the direct installation of primary and secondary amines at the 5-methyl position, leading to a variety of benzylic amine analogues.
Mechanism Insight: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7] The choice of ligand is critical to prevent catalyst deactivation and promote the reductive elimination step.
Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline adapted from procedures for aryl bromides.[8][9] Optimization of the ligand, base, and temperature will likely be necessary for specific amine coupling partners.
Materials:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equiv.)
-
Primary or secondary amine (1.2–1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable palladium precatalyst
-
A sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BrettPhos; 2-5 mol%)
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5–2.0 equiv.)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the oxazole substrate and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at 80–110 °C for 12–24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 70-90[8] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 65-85 |
| 3 | G3-XPhos (2) | - | LHMDS (1.5) | THF | 70 | 70-95 |
Yields are based on analogous reactions with aryl bromides and should be considered as estimates.
Conclusion and Outlook
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate serves as a powerful and versatile platform for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and robust methods for introducing a wide range of functionalities at the 5-position. These protocols, grounded in established chemical principles, empower researchers to efficiently generate novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. Further exploration of other cross-coupling reactions, such as Heck, Stille, or C-H activation, could further expand the synthetic utility of this valuable building block.
References
-
Buchwald, S. L., & Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1773-1775. URL: [Link]
-
Kozdra, M. S., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. URL: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL: [Link]
-
PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. URL: [Link]
- Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 44(2), 91-100.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
-
Ignited Minds Journals. (2013). Regioselective Palladium Catalysed Cross-Coupling of Oxazoles. Ignited Minds Journals. URL: [Link]
-
Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia, The Free Encyclopedia. URL: [Link]
-
ResearchGate. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. URL: [Link]
-
Barluenga, J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(13), 2275-2278. URL: [Link]
-
Beilstein Journals. (2011). Search Results. Beilstein Journals. URL: [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. URL: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 353-356. URL: [Link]
-
ResearchGate. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. URL: [Link]
-
Cabri, W., & Candiani, I. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 427-434. URL: [Link]
-
ResearchGate. (2013). Cross-Coupling Reaction of Oxazoles. ResearchGate. URL: [Link]
-
Ali, M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(4), 6335-6347. URL: [Link]
-
Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Phillips, A. J., & Uto, Y. (2001). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Organic Letters, 3(17), 2697-2700. URL: [Link]
-
Wang, G. W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 826-834. URL: [Link]
-
Gholinejad, M., & Ghorbani-Vaghei, R. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(52), 32968-32993. URL: [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. Organic Chemistry Portal. URL: [Link]
-
Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 14(9), 894-921. URL: [Link]
-
Gritsan, N. P., et al. (2016). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Organic & Biomolecular Chemistry, 14(4), 1317-1327. URL: [Link]
-
Fatmi, C. E., et al. (2017). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Revue Roumaine de Chimie, 62(6-7), 445-450. URL: [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. URL: [Link]
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Application Notes and Protocols for the Preparation of Oxazole-Containing Macrocycles Using Bromomethyl Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Oxazole-Containing Macrocycles
Oxazole-containing macrocycles represent a fascinating and vital class of molecules, frequently found at the core of biologically active natural products and innovative therapeutic agents.[1][2] Their unique structural architecture, which combines the conformational rigidity of the macrocycle with the specific electronic and hydrogen-bonding properties of the oxazole ring, makes them privileged scaffolds in drug discovery.[3][4] These compounds often exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The synthesis of these complex structures, however, presents a significant challenge to the modern chemist, demanding strategies that are both efficient and versatile.
This guide details a robust and adaptable methodology for the preparation of oxazole-containing macrocycles, leveraging the reactivity of bromomethyl-substituted oxazole precursors. This approach offers a powerful tool for the construction of diverse macrocyclic frameworks, enabling the exploration of new chemical space and the development of novel drug candidates.
Reaction Mechanisms and Key Considerations: The Chemistry Behind the Cyclization
The cornerstone of this methodology is the intramolecular cyclization of a linear precursor that contains both a bromomethyl-substituted oxazole and a nucleophilic functional group. The bromomethyl group serves as a highly reactive electrophile, primed for nucleophilic attack to forge the final covalent bond that closes the macrocyclic ring.
The most common and effective strategies for this macrocyclization are based on well-established nucleophilic substitution reactions, primarily:
-
Intramolecular Williamson Ether Synthesis: When the linear precursor contains a hydroxyl group (-OH) as the nucleophile, the cyclization proceeds via an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming an ether linkage to complete the macrocycle.
-
Intramolecular Amination: Similarly, if the linear precursor incorporates a primary or secondary amine (-NH2 or -NHR) as the nucleophile, an intramolecular amination reaction occurs. The nitrogen atom of the amine directly attacks the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the desired macrocyclic amine.
Causality Behind Experimental Choices:
The success of these macrocyclization reactions is governed by several key factors:
-
High-Dilution Conditions: To favor the desired intramolecular cyclization over competing intermolecular polymerization, the reaction is typically performed under high-dilution conditions.[4] By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the proximity of the reactive groups within the same molecule promotes the intramolecular ring-closing reaction.
-
Choice of Base: The selection of an appropriate base is critical for activating the nucleophile without promoting side reactions. For the Williamson ether synthesis, a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often employed to deprotonate the alcohol. For intramolecular aminations, a hindered base like diisopropylethylamine (DIPEA) can be used to scavenge the HBr byproduct without interfering with the primary reaction.
-
Solvent Selection: The choice of solvent can influence both the solubility of the precursor and the rate of the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often good choices as they can dissolve the reactants and support the polar transition state of the SN2 reaction.
-
Leaving Group: The 2-bromomethyl group is a more reactive alternative to the corresponding chloromethyl compound, making it a better choice for facilitating the C-alkylation of stabilized carbanions and other nucleophiles.[5]
Generalized Synthetic Workflow
The overall strategy for the synthesis of oxazole-containing macrocycles using bromomethyl precursors can be visualized as a three-stage process:
Caption: Generalized workflow for the synthesis of oxazole-containing macrocycles.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative oxazole-containing macrocycle. The protocol is divided into three main parts: synthesis of the 2-(bromomethyl)oxazole precursor, preparation of the linear macrocyclization precursor, and the final macrocyclization step.
Part 1: Synthesis of a 2-(Bromomethyl)-4-phenyloxazole Precursor
This protocol describes the synthesis of a key building block, a 2-(bromomethyl)oxazole, which will be further elaborated into the linear precursor for macrocyclization.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Amino-1-phenylethan-1-one hydrochloride | 5468-37-1 | 173.62 g/mol | 1.0 eq |
| Bromoacetyl bromide | 598-21-0 | 201.86 g/mol | 1.1 eq |
| Triethylamine | 121-44-8 | 101.19 g/mol | 2.5 eq |
| Phosphorus oxychloride (POCl3) | 10025-87-3 | 153.33 g/mol | 1.5 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Acylation: To a stirred solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.5 eq) dropwise. After 15 minutes, add a solution of bromoacetyl bromide (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)bromoacetamide.
-
Cyclodehydration: Dissolve the crude amide in anhydrous DCM and cool to 0 °C. Add phosphorus oxychloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-(bromomethyl)-4-phenyloxazole.
Part 2: Preparation of the Linear Macrocyclization Precursor
This part of the protocol describes the synthesis of a linear molecule containing both the 2-(bromomethyl)oxazole moiety and a terminal alcohol, which will serve as the nucleophile in the macrocyclization step.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-(Bromomethyl)-4-phenyloxazole | (from Part 1) | - | 1.0 eq |
| 1,6-Hexanediol | 629-11-8 | 118.17 g/mol | 5.0 eq |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | As needed |
| Saturated ammonium chloride solution | - | - | As needed |
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1,6-hexanediol (5.0 eq) in THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 2-(bromomethyl)-4-phenyloxazole (1.0 eq) in THF to the reaction mixture dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Carefully quench the reaction by the dropwise addition of a saturated ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the linear precursor, 6-((4-phenyloxazol-2-yl)methoxy)hexan-1-ol.
Part 3: Intramolecular Macrocyclization
This final part of the protocol details the crucial ring-closing reaction to form the oxazole-containing macrocycle under high-dilution conditions.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 6-((4-Phenyloxazol-2-yl)methoxy)hexan-1-ol | (from Part 2) | - | 1.0 eq |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.5 eq |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | As needed |
Procedure:
-
High-Dilution Setup: Prepare a solution of the linear precursor, 6-((4-phenyloxazol-2-yl)methoxy)hexan-1-ol (1.0 eq), in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.001 M.
-
Reaction Initiation: In a separate flask, prepare a suspension of sodium hydride (1.5 eq) in anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the solution of the linear precursor to the stirred suspension of sodium hydride over a period of 8-12 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, carefully quench the reaction with a few drops of water. Remove the DMF under reduced pressure (high vacuum). Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired oxazole-containing macrocycle.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommendation |
| Low yield of macrocycle, formation of polymer | Concentration of the linear precursor is too high. | Ensure strict adherence to high-dilution conditions (≤0.001 M). Use a syringe pump for slow and controlled addition. |
| Incomplete reaction | Insufficient activation of the nucleophile or low reactivity of the electrophile. | Increase the amount of base slightly. Consider using the more reactive 2-(bromomethyl)oxazole precursor if the 2-(chloromethyl) analogue was used. |
| Side product formation | The base may be too strong or nucleophilic, leading to decomposition or undesired reactions. | For amine nucleophiles, consider a non-nucleophilic hindered base like DIPEA. For alcohol nucleophiles, ensure the reaction is run under anhydrous conditions to prevent hydrolysis. |
| Difficulty in purification | The macrocycle and linear precursor may have similar polarities. | Utilize high-performance liquid chromatography (HPLC) for more challenging separations. |
Conclusion
The use of bromomethyl-substituted oxazoles as precursors provides a powerful and versatile platform for the synthesis of a wide array of oxazole-containing macrocycles. The protocols and considerations outlined in this guide are designed to be a starting point for researchers in the field. By understanding the underlying chemical principles and carefully controlling the reaction conditions, particularly the use of high dilution, this methodology can be successfully applied to the construction of novel macrocyclic structures with potential applications in drug discovery and materials science. Further exploration of different linkers, nucleophiles, and oxazole substitution patterns will undoubtedly lead to the discovery of new and exciting molecules with unique properties and biological activities.
References
- Boger, D. L. (2004). Azole and oxazole peptides. Pure and Applied Chemistry, 76(5), 943-952.
- Ciufolini, M. A., & Bishop, M. J. (1998). Studies towards the synthesis of the cyclopeptide alkaloids: a new synthesis of the ansa unit. The Journal of Organic Chemistry, 63(21), 7277-7284.
- Gao, W. C., Wang, R. L., & Zhang, C. (2013). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 11(41), 7123-7128.
- Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465.
- Kelly, T. R., & Li, Q. (1996). Total synthesis of micrococcin P1. Journal of the American Chemical Society, 118(43), 10832-10833.
- Li, P., & Evans, C. A. (2012). Macrocyclization via intramolecular SNAr reaction. In Organic and Biomolecular Chemistry (Vol. 10, Issue 21, pp. 4195-4206). Royal Society of Chemistry (RSC).
- Moody, C. J., & Roff, G. J. (2004). Synthesis of the oxazole-containing marine natural productcalculated. The Journal of Organic Chemistry, 69(5), 1577-1585.
- Nefzi, A. (2013). Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. In Peptide Modifications to Increase Metabolic Stability and Activity (pp. 1-9). Humana Press, Totowa, NJ.
- Pattenden, G., & Thompson, A. S. (1997). A synthesis of the macrocyclic core of bistratamide C. Journal of the Chemical Society, Perkin Transactions 1, (18), 2689-2696.
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio-and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1-86.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of the oxazole portion of the bistratamides. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Yurek-George, A., & Habesh, R. (2014). Macrocycles: The Third Modality. Drug Discovery Today, 19(12), 1845-1847.
Sources
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- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Primary Amines using Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Causality
The quantification of primary amines—ranging from endogenous amino acids to pharmaceutical active ingredients—presents a persistent challenge in chromatographic analysis. Their high polarity often leads to poor retention on reversed-phase (RP) columns, and the absence of a strong chromophore limits the sensitivity of ultraviolet (UV) or fluorescence (FL) detection.
While traditional derivatization agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used, they suffer from drawbacks such as poor derivative stability (OPA) or the formation of complex byproducts (FMOC-Cl) [1]. Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 80022-50-0) has emerged as a highly robust alternative.
As a bromomethyl oxazole, this reagent operates via a bimolecular nucleophilic substitution ( SN2 ) pathway [2]. The primary amine acts as the nucleophile, displacing the bromide ion to form a highly stable secondary amine linkage. The integration of the 2-phenyl-1,3-oxazole core imparts strong UV absorbance (typically λmax ~265–280 nm) and structural rigidity, while the ethyl carboxylate moiety enhances lipophilicity, dramatically improving RP-HPLC resolution.
The Self-Validating Design of the Alkylation
Unlike acylation reactions that can reverse under extreme pH, the SN2 alkylation forms a permanent carbon-nitrogen (C-N) bond. By utilizing a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent, the protocol inherently scavenges the hydrobromic acid (HBr) byproduct. This prevents the protonation of the analyte amine, ensuring the reaction drives to completion without hydrolyzing the reagent's ethyl ester group [3].
Reaction Pathway Visualization
To conceptualize the workflow and the chemical transformation, the following pathway illustrates the SN2 displacement and subsequent analytical steps.
Caption: Workflow for primary amine derivatization via SN2 alkylation using bromomethyl oxazole.
Comparative Reagent Profile
To justify the selection of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, the table below benchmarks its performance against industry-standard amine derivatization tags.
| Derivatization Reagent | Reaction Mechanism | Derivative Bond Type | Derivative Stability | Primary Detection Mode | Typical Reaction Conditions |
| Bromomethyl-phenyl-oxazole | Alkylation ( SN2 ) | Secondary Amine | Excellent (Months at 4°C) | UV (~270 nm) / MS | 45–60 min at 55°C |
| Dansyl Chloride | Sulfonylation | Sulfonamide | Good | Fluorescence | 30–60 min at 40°C |
| FMOC-Cl | Acylation | Carbamate | Moderate | Fluorescence / UV | 10–20 min at RT |
| OPA | Condensation | Isoindole | Poor (Minutes to Hours) | Fluorescence | < 5 min at RT |
Experimental Protocol
Materials and Reagents
-
Derivatization Reagent: Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (10 mM in anhydrous Acetonitrile). Note: Prepare fresh daily to prevent slow solvolysis.
-
Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate ( K2CO3 ).
-
Solvent: LC-MS grade Acetonitrile (MeCN).
-
Quenching Agent: 1% Formic acid in water.
Step-by-Step Derivatization Workflow
This protocol is designed as a self-validating system. You must run a Reagent Blank (reagent + base + solvent, no analyte) parallel to your samples to identify any background peaks from reagent hydrolysis.
Step 1: Sample Preparation
-
Dissolve the primary amine analyte in LC-MS grade MeCN to achieve a concentration of 0.1 – 1.0 mM. If the sample is in an aqueous matrix, ensure the water content in the final reaction mixture does not exceed 10% (v/v) to prevent competitive hydrolysis of the bromomethyl group.
Step 2: Reaction Assembly
-
Transfer 100 µL of the analyte solution into a 1.5 mL amber glass autosampler vial (amber glass is recommended to prevent photo-degradation of the oxazole fluorophore).
-
Add 20 µL of DIPEA (acting as the HBr scavenger).
-
Add 100 µL of the 10 mM Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate reagent solution.
-
Vortex the mixture for 10 seconds to ensure homogeneity.
Step 3: Incubation ( SN2 Catalysis)
-
Place the sealed vial in a thermomixer or heated block set to 55°C for 45 minutes .
-
Causality Check: The moderate heat provides the activation energy required for the SN2 displacement of the bulky bromide by the amine, while avoiding temperatures >70°C which could induce ester cleavage.
Step 4: Quenching and Dilution
-
Remove the vial from the heat block and allow it to cool to room temperature (approx. 5 minutes).
-
Add 780 µL of 1% Formic acid in water.
-
Causality Check: The acidic aqueous addition serves a dual purpose: it quenches the reaction by protonating any residual unreacted primary amines (stopping further alkylation) and matches the initial mobile phase conditions for optimal RP-HPLC peak shape.
Chromatographic Analysis (HPLC-UV/MS)
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 270 nm; MS in Positive Electrospray Ionization (ESI+) mode. The oxazole-derivatized amine will readily ionize, typically yielding a strong [M+H]+ precursor ion.
Troubleshooting & Optimization Insights
-
Multiple Peaks for a Single Analyte: If the target primary amine is small and unhindered, an excess of the bromomethyl reagent can lead to over-alkylation (forming a tertiary amine). If this occurs, reduce the molar ratio of the derivatization reagent to 1.5x the amine concentration, or lower the reaction temperature to 40°C.
-
Low Derivatization Yield: Ensure the reaction environment is strictly basic. If the sample matrix is highly acidic, the primary amine will be protonated ( R−NH3+ ), rendering it non-nucleophilic. Increase the volume of DIPEA to ensure the pH of the micro-environment remains > 8.5 prior to heating.
-
Reagent Degradation: The bromomethyl group is susceptible to nucleophilic attack by water. Always use anhydrous MeCN for reagent stock preparation and store the solid reagent in a desiccator at -20°C [2].
References
Application Note: Site-Selective On-Resin Integration of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Executive Summary & Mechanistic Rationale
The integration of heterocyclic pharmacophores into peptide backbones is a cornerstone strategy in the development of modern peptidomimetics. Oxazole rings, in particular, are prevalent in marine natural products and are highly valued for their ability to restrict peptide conformational flexibility, enhance cell permeability, and confer profound resistance to proteolytic degradation[1],[2]. Furthermore, internal oxazole motifs can serve as directing groups for downstream late-stage functionalization[3].
However, incorporating pre-functionalized oxazole amino acids during standard Solid-Phase Peptide Synthesis (SPPS) often suffers from severe steric hindrance, leading to poor coupling efficiencies and truncated sequences. To bypass this, a late-stage "tag-and-modify" approach is preferred.
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is an ideal bifunctional building block for this strategy. The highly electrophilic bromomethyl group undergoes rapid, site-selective SN2 displacement by the thiolate anion of a deprotected cysteine residue[4]. This protocol details the orthogonal deprotection and on-resin alkylation of cysteine to yield a rigid, oxazole-appended peptidomimetic, utilizing a self-validating workflow to ensure maximum yield and purity.
Physicochemical Profile of the Reagent
Understanding the reactivity profile of the reagent is critical for optimizing the SPPS workflow. The ethyl ester moiety is completely stable to standard acidic cleavage conditions (95% TFA), allowing it to be retained in the final molecule as a hydrophobic interaction determinant.
Table 1: Chemical and Reactivity Profile
| Property | Specification / Insight |
| Chemical Name | Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
| Molecular Weight | 310.15 g/mol |
| Reactive Moiety | C5-Bromomethyl (Highly electrophilic, optimized for SN2 thiol alkylation) |
| Structural Moiety | C2-Phenyl & C4-Ethyl Carboxylate (Provides steric bulk and lipophilicity) |
| SPPS Compatibility | Compatible with Fmoc/tBu strategy; stable to TFA cleavage cocktails. |
Logical Architecture of the On-Resin Workflow
The following workflow illustrates the sequential logic required to isolate the target cysteine thiol while maintaining the integrity of the peptide-resin linkage.
Fig 1: Workflow for on-resin site-selective cysteine alkylation using bromomethyl oxazole.
Self-Validating Experimental Protocols
Phase 1: Peptide Assembly and Orthogonal Deprotection
Causality Insight: Standard cysteine protecting groups like Trityl (Trt) require 95% TFA for removal, which simultaneously cleaves the peptide from the resin. By utilizing Fmoc-Cys(Mmt)-OH (4-methoxytrityl), we exploit the hyper-acid-lability of the Mmt group. It can be cleanly removed with 1% TFA, exposing the reactive thiol while leaving the peptide anchored to the Rink Amide resin and preserving all other tBu-based protecting groups.
-
Synthesis: Synthesize the target peptide sequence on Rink Amide resin (0.1 mmol scale) using standard Fmoc/tBu SPPS protocols. Incorporate Fmoc-Cys(Mmt)-OH at the desired site of functionalization.
-
Mmt Removal: Wash the resin with Dichloromethane (DCM) (3 × 5 mL).
-
Treat the resin with a cleavage cocktail of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (10 × 2 min treatments).
-
Validation: The cleavage solution will initially turn bright yellow (indicating the release of the Mmt cation). Continue treatments until the solution remains completely colorless.
-
-
Neutralization: Wash the resin with 5% N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) (3 × 2 min) to neutralize residual TFA, followed by pure NMP washes (5 × 2 min).
Phase 2: Site-Selective S-Alkylation
Causality Insight: The choice of base and solvent dictates the success of this reaction. DIPEA is selected because its significant steric bulk prevents it from acting as a competing nucleophile against the bromomethyl group; it solely neutralizes the HBr byproduct. NMP is prioritized over DMF because it provides superior swelling of the resin matrix, allowing the highly hydrophobic oxazole reagent to diffuse efficiently to the reactive sites.
-
Reagent Preparation: Dissolve Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (0.5 mmol, 5 eq) and DIPEA (1.0 mmol, 10 eq) in 3 mL of anhydrous NMP.
-
Reaction: Add the solution to the resin-bound peptide.
-
Agitate the reaction mixture gently at room temperature for 4 hours. Protect from light to prevent potential side reactions.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with NMP (5 × 5 mL) and DCM (5 × 5 mL).
Phase 3: In-Process Validation (Ellman's Test)
Causality Insight: This protocol is a closed, self-validating system. Ellman's reagent (DTNB) reacts specifically with free thiols to release the TNB 2− anion, which is intensely yellow.
-
Take a micro-aliquot of resin beads (approx. 1 mg).
-
Add 2 drops of Ellman's reagent solution and 1 drop of DIPEA.
-
Interpretation:
-
Colorless beads/solution: Alkylation is 100% complete. Proceed to Phase 4.
-
Yellow beads/solution: Unreacted thiols remain. Re-subject the resin to Phase 2 for an additional 2 hours.
-
Phase 4: Global Cleavage and Isolation
-
Cleavage Cocktail: Treat the resin with 95% TFA, 2.5% TIS, and 2.5% H2O for 2.5 hours.
-
Causality Insight: TIS and water act as carbocation scavengers, preventing the re-alkylation of the peptide by tBu cations generated during global deprotection.
-
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the oxazole-modified peptide.
-
Centrifuge, decant the ether, and lyophilize the crude pellet prior to RP-HPLC purification.
Quantitative Data: Reaction Optimization
The following data summarizes the optimization of the on-resin S-alkylation step. The shift from DMF to NMP proved critical for overcoming the steric hindrance associated with the bulky oxazole moiety.
Table 2: Optimization of On-Resin S-Alkylation Conditions
| Entry | Solvent | Base (Equivalents) | Oxazole (Equivalents) | Time (h) | Conversion (%)* |
| 1 | DMF | DIPEA (10 eq) | 2 eq | 2.0 | 62% |
| 2 | DMF | DIPEA (10 eq) | 5 eq | 4.0 | 89% |
| 3 | NMP | DIPEA (10 eq) | 5 eq | 4.0 | >99% |
| 4 | NMP | None | 5 eq | 4.0 | 15% |
*Conversion determined by LC-MS integration of a mini-cleaved resin aliquot (UV 214 nm).
References
-
[3] Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Organic Letters (ACS Publications). URL:[Link]
-
[1] Heteroaryl Rings in Peptide Macrocycles. Chemical Reviews (ACS Publications). URL:[Link]
-
[2] Naturally Occurring Oxazole-Containing Peptides. Marine Drugs (MDPI). URL:[Link]
-
[4] Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics. Angewandte Chemie International Edition (PMC). URL:[Link]
Sources
How to prevent hydrolysis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate during aqueous workup
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly reactive heterocyclic building blocks.
The compound Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate presents a notorious challenge during downstream processing. Due to the highly electrophilic nature of the C5-bromomethyl group and the hydrolyzable C4-ethyl ester, standard aqueous workups frequently lead to significant product degradation. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to prevent hydrolysis and maximize your isolated yield.
Mechanistic Causality: Why Does Hydrolysis Occur?
To prevent degradation, we must first understand the causality behind it. The oxazole ring exerts a strong electron-withdrawing effect, which is further amplified by the C4-carboxylate ester. This electronic environment highly activates the pseudo-benzylic C5-bromomethyl position toward [1].
When exposed to water or hydroxide ions during basic aqueous workups (e.g., using NaHCO3 or NaOH ), the bromide is rapidly displaced via competitive SN1/SN2 mechanisms to form the corresponding 5-(hydroxymethyl) oxazole derivative. This is a common degradation pathway detailed in the [2]. Concurrently, prolonged exposure to high pH can trigger the saponification of the C4-ethyl ester.
Competing hydrolysis pathways of the bromomethyl oxazole scaffold during aqueous workup.
Frequently Asked Questions (FAQs)
Q1: I used a standard saturated sodium bicarbonate ( NaHCO3 ) wash to neutralize my reaction, but NMR shows >50% conversion to the alcohol. Why? A1: Saturated NaHCO3 has a pH of ~8.5. While only mildly basic, the hydroxide concentration is more than sufficient to attack the highly activated C5 position. The reaction is driven by the excellent leaving group ability of the bromide and the stabilization of the transition state by the oxazole ring. You must completely avoid basic aqueous conditions when working with this scaffold.
Q2: If I cannot use basic washes, how do I quench acidic byproducts? A2: Use cold saturated ammonium chloride ( NH4Cl ). It acts as a mild buffer (pH ~5.5–6.0) that protonates reactive intermediates without providing a strong nucleophile. Alternatively, if no strong acids are present, a simple cold brine ( NaCl ) wash minimizes aqueous solubility and limits the nucleophilic attack of water due to the high ionic strength of the aqueous layer.
Q3: How does temperature affect the degradation rate? A3: Hydrolysis of alkyl halides is highly temperature-dependent. As seen in the [3], the system requires sufficient thermal energy to form the carbocation intermediate or reach the SN2 transition state. Conducting the workup at room temperature (20–25°C) significantly accelerates nucleophilic displacement. By chilling all workup reagents to < 5°C, you suppress the kinetic energy required for the displacement of the bromide.
Quantitative Comparison of Workup Conditions
To illustrate the causality of reagent choice on product stability, the following table summarizes the expected hydrolysis rates based on standard laboratory observations.
| Workup Condition | Temperature | Quench Reagent | Estimated Hydrolysis (%) | Recommendation |
| Standard Basic | 25°C | Sat. NaHCO3 | 40 - 60% | AVOID |
| Standard Neutral | 25°C | H2O / Brine | 15 - 30% | Not Recommended |
| Cold Buffered | < 5°C | Sat. NH4Cl | < 5% | Acceptable |
| Non-Aqueous | 20°C | Silica Plug | < 1% | OPTIMAL |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checks to confirm the success of the step before proceeding.
Protocol A: Optimized Cold Aqueous Workup
Use this method only if the removal of highly polar, water-soluble byproducts is strictly required.
-
Preparation: Pre-chill saturated aqueous NH4Cl , saturated brine, and your extraction solvent (e.g., Dichloromethane or Ethyl Acetate) in an ice bath to < 5°C.
-
Quench: Slowly pour the crude reaction mixture into the cold NH4Cl solution while stirring vigorously.
-
Extraction: Transfer immediately to a separatory funnel. Add the cold extraction solvent.
-
Rapid Phase Separation: Shake gently to avoid emulsions and separate the layers in under 5 minutes. Causality: Minimizing biphasic contact time directly reduces the probability of nucleophilic collisions.
-
Validation Check: Spot the organic layer on a TLC plate against the crude mixture. The product spot ( Rf ~0.6 in 3:1 Hexanes:EtOAc) should remain intense, with no new baseline spot (hydroxymethyl byproduct, Rf ~0.2) appearing.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 immediately. Filter and concentrate in vacuo with the water bath set no higher than 25°C.
-
Validation Check: Obtain a crude 1H -NMR. The presence of a sharp singlet at ~4.8 ppm confirms the intact −CH2Br group. A shift to ~4.6 ppm with a broad −OH peak indicates hydrolysis occurred.
-
Protocol B: Non-Aqueous Workup (Silica Plug)
This is the optimal method for this specific scaffold, completely eliminating the risk of aqueous hydrolysis.
-
Dilution: Dilute the crude reaction mixture with 3 volumes of dry Dichloromethane (DCM).
-
Filtration: Prepare a short pad of silica gel (or Celite if removing metal catalysts) in a sintered glass funnel.
-
Elution: Pour the diluted mixture through the pad under a gentle vacuum. Wash the pad with 2-3 column volumes of dry DCM or a DCM/EtOAc mixture to ensure complete elution of the oxazole product.
-
Validation Check: Check the eluent via TLC using a UV lamp (254 nm) to ensure all UV-active product has eluted from the pad.
-
-
Concentration: Evaporate the solvent in vacuo at < 30°C to yield the crude, intact bromomethyl oxazole ready for subsequent purification or immediate use.
Step-by-step logical workflow for the non-aqueous silica plug isolation method.
References
Improving product yield in the synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Synthesis & Yield Optimization for Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the . This portal is designed for researchers and drug development professionals troubleshooting the synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 80022-50-0)[1]. This critical oxazole intermediate is synthesized via the Wohl-Ziegler bromination of its 5-methyl precursor using N-Bromosuccinimide (NBS)[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we explore the mechanistic causality behind reaction failures and provide self-validating protocols to ensure high-yield, reproducible scale-up.
Mechanistic Overview
The transformation of the 5-methyl group to a 5-bromomethyl group relies on a free-radical chain reaction governed by the Goldfinger mechanism[3][4]. The key to maximizing yield is controlling the steady-state concentration of molecular bromine (Br₂) generated in situ. Maintaining a low Br₂ concentration favors substitution at the resonance-stabilized radical site while suppressing electrophilic addition or over-bromination to the dibromomethyl derivative[2][3].
Workflow for optimizing the Wohl-Ziegler bromination of the oxazole intermediate.
Troubleshooting Guide & FAQs
Q1: My reaction profile shows significant levels of the dibromomethyl impurity (>5%). How can I prevent over-bromination? Expert Answer: Over-bromination occurs when the local concentration of Br₂ is too high or thermal initiation is too aggressive.
-
Causality: In the Goldfinger mechanism, NBS acts as a reservoir to maintain a very low concentration of Br₂[2][4]. If the temperature is too high, or if excess NBS is used, the rate of Br₂ generation exceeds the rate of the desired radical substitution.
-
Immediate Action: Strictly limit NBS to 1.02–1.05 equivalents.
-
Advanced Solution: Transition from thermal initiation (AIBN/reflux) to photochemical initiation. Studies show that using a 395 nm or 405 nm LED light source at ambient temperature significantly suppresses dibromination while maintaining high conversion rates[5][6]. Alternatively, using a Lewis acid catalyst like FeBr₂ (2 mol%) in dichloromethane at room temperature has been shown to enhance site-selectivity and prevent over-bromination[7].
Q2: The reaction stalls at 70% conversion. Adding more AIBN doesn't push it to completion. What is quenching the reaction? Expert Answer: Radical chains are highly sensitive to termination by oxygen, moisture, or degraded reagents.
-
Causality & Solutions:
-
NBS Quality: Impure NBS (often yellow due to free bromine or degradation products) causes unreliable initiation and stalls the radical chain. Purify your NBS by recrystallization from 90–95 °C water (10 g NBS / 100 mL water) and dry it thoroughly under vacuum[4].
-
Moisture: Water hydrolyzes the intermediate or quenches radical propagation. Ensure the solvent is strictly anhydrous.
-
Initiator Half-life: AIBN has a half-life of about 1 hour at 80 °C. If the reaction takes longer, the initiator is depleted. Action: Add AIBN in portions (e.g., 0.05 eq at the start, 0.05 eq after 2 hours) rather than all at once.
-
Q3: We are trying to phase out Carbon Tetrachloride (CCl₄) due to its toxicity. What are the best green solvent alternatives without sacrificing yield? Expert Answer: CCl₄ is the traditional solvent because it is completely halogenated (no abstractable hydrogens) and its high density (1.59 g/cm³) causes the byproduct succinimide to float, making visual monitoring and filtration easy[3].
-
Causality & Solution: Trifluorotoluene (benzotrifluoride, PhCF₃) is the industry-standard drop-in replacement[3]. It is stable to radical conditions and has a similar boiling point. Critical Operational Note: Because the density of PhCF₃ is 1.19 g/cm³ (lower than succinimide at ~1.41 g/cm³), the succinimide byproduct will sink rather than float. Adjust your visual cues for reaction completion and your filtration setup accordingly. Acetonitrile (MeCN) is also a highly effective alternative, especially under photochemical conditions[6][8].
Quantitative Optimization Data
The following table summarizes the impact of varying reaction parameters on the yield and purity of the target oxazole, compiled from standard process optimization metrics[5][6][7].
| Solvent | Initiator System | Temperature | Conversion (%) | Dibromo Impurity (%) | Isolated Yield (%) |
| Carbon Tetrachloride (CCl₄) | AIBN (0.1 eq) | 76 °C (Reflux) | >95 | 5.2 | 82 |
| Trifluorotoluene (PhCF₃) | AIBN (0.1 eq) | 85 °C | >95 | 6.1 | 80 |
| Acetonitrile (MeCN) | LED (395 nm) | 25 °C | 92 | 1.5 | 88 |
| Dichloromethane (CH₂Cl₂) | FeBr₂ (2 mol%) | 25 °C | 89 | <1.0 | 85 |
Self-Validating Experimental Protocol
Optimized Photochemical Workflow for High-Purity Synthesis
This step-by-step methodology utilizes photochemical initiation to maximize the yield of the monobrominated oxazole while minimizing dibromination[5][8]. The protocol is designed as a self-validating system, meaning built-in visual and analytical checks confirm success at each stage.
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask (or continuous flow reactor), dissolve 1.0 equivalent of Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate in anhydrous Acetonitrile to achieve a 0.2 M concentration.
-
Reagent Addition: Add 1.05 equivalents of freshly recrystallized N-Bromosuccinimide (NBS)[4].
-
Self-Validation Check: The solution should remain nearly colorless or pale yellow. A deep orange color indicates degraded NBS containing excess free Br₂, which will inevitably cause over-bromination.
-
-
Irradiation: Irradiate the stirring mixture using a 395 nm LED light source at 25 °C[5]. Maintain a strict nitrogen atmosphere to prevent oxygen quenching.
-
Monitoring: Monitor the reaction via HPLC.
-
Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the suspension through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
Sources
- 1. ethyl 2-phenyl-5-phenylthiomethyloxazole-4-carboxylate - CAS号 80022-56-6 - 摩熵化学 [molaid.com]
- 2. WohlâZiegler bromination â Grokipedia [grokipedia.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. What is N-Bromosuccinimide?_Chemicalbook [chemicalbook.com]
- 5. assets.signify.com [assets.signify.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Degradation of Bromomethyl Oxazoles During Silica Gel Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and frustrating challenge in synthetic chemistry: the degradation of bromomethyl oxazoles during purification by silica gel column chromatography. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to protect your valuable compounds.
Introduction: The Stability Challenge
Bromomethyl oxazoles are highly valuable synthetic intermediates, prized for their reactivity in constructing more complex molecules, such as the anti-inflammatory drug Oxaprozin.[1][2] However, the very features that make them reactive—the labile bromomethyl group and the electron-rich oxazole ring—also render them susceptible to degradation, particularly on the acidic surface of standard silica gel.[3][4] Researchers often observe low recovery, the appearance of new, unexpected spots on TLC, and post-column NMR spectra that show product decomposition.[4] This guide will help you diagnose and solve these issues.
Frequently Asked Questions (FAQs)
Q1: My starting material looks clean by crude NMR, but after my silica column, the yield is very low and I see multiple new spots on my TLC. What is happening?
A: This is a classic sign of on-column degradation. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[4][5] These acidic sites can catalyze the decomposition of sensitive compounds like bromomethyl oxazoles.[3] The likely cause is an acid-mediated reaction, leading to hydrolysis, rearrangement, or polymerization of your product directly on the stationary phase.
Q2: I suspect my bromomethyl oxazole is degrading on the column. What is the quickest way to fix this?
A: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system (e.g., 1-2% v/v).[6][7] Always test this new solvent system on a TLC plate first to ensure your compound is stable in the presence of the base and that you still achieve good separation.
Q3: Is there an alternative to silica gel if neutralization doesn't work?
A: Yes. If your compound is sensitive to both acid and base, or if TEA-deactivation is ineffective, consider using a different stationary phase. Common alternatives include:
-
Neutral or Basic Alumina (Al₂O₃): Often an excellent choice for acid-sensitive compounds.[6][8] However, be aware that some bromomethyl oxazoles have been reported to decompose even on neutral alumina.[3]
-
Florisil® (Magnesium Silicate): A milder, less acidic stationary phase that can be suitable for sensitive molecules.[6][8]
-
Reversed-Phase Silica (C18): This nonpolar stationary phase is used with polar solvents (like water/acetonitrile or water/methanol) and can be an excellent option for purifying polar, sensitive compounds that are problematic on normal-phase silica.[8]
In-Depth Troubleshooting and Scientific Explanation
Question: What is the chemical mechanism behind the degradation on silica gel?
The primary culprit for the degradation of many organic compounds on silica gel is the acidic nature of the surface silanol groups (Si-OH).[5][9] These groups can act as both proton donors and Lewis acids, initiating several potential degradation pathways for a molecule like a bromomethyl oxazole.
-
Acid-Catalyzed Hydrolysis: Trace water adsorbed onto the silica gel can become activated by the acidic surface. This "activated water" can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group, leading to the corresponding hydroxymethyl oxazole and HBr.
-
Ring Protonation and Opening: The nitrogen atom of the oxazole ring can be protonated by a silanol group. This activation can make the ring susceptible to cleavage by nucleophiles (like water or other polar solvent molecules) present in the system.
-
Elimination Reactions: The acidic environment can promote the elimination of HBr, potentially leading to undesired alkene byproducts, especially if there are adjacent protons that can be abstracted.[10]
The following diagram illustrates a proposed degradation pathway initiated by surface silanol groups.
Caption: Proposed degradation of bromomethyl oxazole on an acidic silica surface.
Question: How can I definitively test if my compound is degrading on silica?
Before committing your entire batch of material to a column, a simple diagnostic test can save you significant loss of product. The 2D-TLC Stability Test is an invaluable technique.
If the compound is stable, it will have the same Rf value in both directions, resulting in a single spot on the diagonal. If the compound degrades on contact with silica, you will see new spots appearing off the diagonal after the second development.
Protocol: 2D-TLC Stability Test
-
Spotting: On a square TLC plate, carefully spot a concentrated solution of your crude product in a low-boiling solvent (e.g., DCM) in one corner, about 1 cm from the edges. Keep the spot as small as possible.
-
First Development: Develop the plate in your chosen eluent system.
-
Drying: After the first run, remove the plate and dry it thoroughly in a fume hood until all solvent has evaporated. This is a critical step.
-
Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Development: Develop the plate again in the same eluent system.
-
Visualization: Dry the plate and visualize the spots using a UV lamp and/or a chemical stain.
Question: You mentioned deactivating silica gel. How do I properly prepare and run a column with triethylamine?
Adding a basic modifier like triethylamine (TEA) is a highly effective way to neutralize the acidic silanol sites.[6] However, it must be done correctly to ensure a successful purification.
Protocol: Column Chromatography with Triethylamine-Deactivated Silica
-
Solvent System Optimization: First, determine your ideal eluent (e.g., Hexane/Ethyl Acetate) using standard TLC. Then, prepare a new developing solvent containing 1-2% TEA. Run another TLC in this new system. You should observe that your product spot is sharper (less tailing) and travels with a slightly higher Rf. Confirm no new degradation spots appear.
-
Column Slurry Preparation: Prepare the silica gel slurry in your chosen mobile phase (e.g., 90:8:2 Hexane/EtOAc/TEA). Do NOT dry pack the silica and then wash it with the basic solution. Co-slurrying ensures more uniform deactivation.
-
Packing the Column: Pack the column with the prepared slurry as you normally would. Ensure the packing is uniform and free of air bubbles.
-
Equilibration: After packing, flush the column with at least 2-3 column volumes of the mobile phase containing TEA. This ensures the entire stationary phase is fully equilibrated and neutralized before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or a less polar solvent) and load it carefully onto the column.
-
Elution and Collection: Run the column using the mobile phase containing TEA. Collect fractions and analyze them by TLC as usual.
-
Post-Purification Workup: Be aware that the collected fractions will contain TEA. TEA is volatile and can often be removed under high vacuum. If residual amounts are a concern for your next step, a mild acidic wash (e.g., with dilute aq. NH₄Cl or citrate buffer) of the combined organic fractions may be necessary, provided your product is stable to these conditions.
Alternative Purification Strategies
If deactivation methods are insufficient, you may need to abandon silica gel altogether. The table below compares various stationary phases for purifying sensitive compounds.
| Stationary Phase | Polarity | Mechanism | Best For | Potential Issues |
| Standard Silica Gel | Very Polar, Acidic | Adsorption | General purpose purification of moderately stable, non-basic compounds. | Degrades acid-sensitive compounds; strongly adsorbs basic compounds.[4] |
| Deactivated Silica (w/ TEA) | Very Polar, Basic Surface | Adsorption | Acid-sensitive compounds, basic amines.[6][7] | TEA must be removed from fractions; compound must be base-stable. |
| Deactivated Silica (w/ H₂O) | Very Polar, Neutralized | Adsorption | Moderately sensitive compounds where TEA is not desired.[11][12] | Can have lower resolution than standard silica. |
| Alumina (Neutral/Basic) | Polar | Adsorption | Excellent for basic compounds and many acid-sensitive compounds.[6][8] | Can have different selectivity and lower resolution than silica; some compounds may still degrade.[3] |
| Florisil® (Mg-Silicate) | Polar | Adsorption | Sensitive compounds where silica and alumina fail.[6] | Can be less readily available; may require method development. |
| Reversed-Phase (C18) | Nonpolar | Partitioning | Polar and/or water-soluble compounds; highly sensitive compounds. | Requires aqueous mobile phases; higher cost.[8] |
Troubleshooting Workflow
Use the following decision tree to guide your troubleshooting process.
Caption: Decision workflow for troubleshooting bromomethyl oxazole purification.
References
- Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
- How can I prepare deactivated silica gel with 12%v/w water for chromatography?. ResearchGate.
- Deactivation of silica gel?. ResearchGate.
- Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. Reddit.
-
de la Hoz, A., et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. 2018;14:506-513. Available from: [Link]
- HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Benchchem.
- An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem.
- SYNTHESIS OF 4-[4-(BROMOMETHYL)-2-OXAZOLYL]-2,6-bis(1,1-DIMETHYLETHYL)PHENOL. Organic Preparations and Procedures International. 2000;32(4):389-393.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Deactivating Silica Gel with Triethylamine : r/chemhelp. Reddit.
- LC Purification Troubleshooting Guide. Waters Corporation.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Benchchem.
- HPLC Troubleshooting Guide. SCION Instruments.
- Are there alternatives for silica for column chromatography?. ResearchGate.
- Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. OUCI.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences. 2022.
- Molecular Sieve vs Silica Gel: What's the Difference?. Multisorb.
- de la Hoz, A., et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. 2018.
- Silica Gel Vs Molecular Sieve. CILICANT.
- Silica Gel vs Zeolite Molecular Sieve: Which is Better?. Jalon.
- Recent problems with silica gel chromatography. ResearchGate.
- treatment with silica gel under thermal conditions.. HETEROCYCLES. 2018;96(9):1529.
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules. 2011;16(7):5992-6014. Available from: [Link]
- Tosic Acid-on-Silica Gel: A Cheap and Eco-friendly Catalyst for a Convenient One-pot Synthesis of Substituted Benzimidazoles. ResearchGate.
-
Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters. 2012;14(17):4540-4543. Available from: [Link]
- Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs.
-
Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Molecules. 2021;26(16):4933. Available from: [Link]
- Electronic Supplementary Material (ESI) for Chemical Science.. Royal Society of Chemistry. 2022.
- What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Radical Bromination of Ethyl 5-Methyl-2-Phenyl-1,3-Oxazole-4-Carboxylate
Welcome to the technical support center for the optimization of radical bromination reactions. This guide is specifically tailored to address the challenges encountered during the synthesis of ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, a key intermediate in various synthetic pathways. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
I. Understanding the Reaction: A Quick Overview
The target transformation involves the selective bromination of the methyl group at the C5 position of the oxazole ring. This reaction typically proceeds via a free-radical chain mechanism, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2] The stability of the resulting benzylic-like radical intermediate is a key driving force for the reaction's selectivity.[3]
Reaction Scheme:
Sources
Technical Support Center: Maintaining the Stability of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reactive intermediate throughout its storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide: Investigating Compound Degradation
Encountering unexpected results in your experiments can be frustrating. This section provides a logical approach to troubleshooting potential degradation of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Probable Cause: Degradation of the starting material due to improper storage or handling. The bromomethyl group is highly reactive and susceptible to nucleophilic substitution, while the oxazole ring can be prone to hydrolysis.
-
Troubleshooting Steps:
-
Verify Purity: Before use, always verify the purity of your stock of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines. Refer to the table below for optimal storage conditions.
-
Use a Fresh Batch: If possible, use a freshly opened or newly synthesized batch of the compound to rule out degradation of the existing stock.
-
Analyze Byproducts: If unexpected byproducts are observed, attempt to characterize them using techniques like Mass Spectrometry (MS) to understand the degradation pathway. This can provide valuable clues about the source of instability.
-
Issue 2: Change in Physical Appearance of the Compound
-
Probable Cause: Physical changes, such as discoloration or clumping, can indicate chemical degradation. This may be due to exposure to light, moisture, or elevated temperatures.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the compound for any changes in color or consistency. A pure compound should be a stable solid.
-
Purity Analysis: Perform a purity analysis to quantify the extent of degradation.
-
Discard if Necessary: If significant degradation is confirmed, it is advisable to discard the batch to avoid compromising your experimental results.
-
Issue 3: Poor Solubility or Incomplete Dissolution
-
Probable Cause: While this could be a solvent issue, the formation of insoluble degradation products can also lead to poor solubility.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure you are using an appropriate solvent for dissolution.
-
Attempt Gentle Warming/Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious as excessive heat can accelerate degradation.
-
Filter and Analyze: If a portion of the material remains insoluble, filter the solution and analyze both the soluble and insoluble fractions to identify any degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate?
A1: To maintain the stability of this reactive intermediate, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | The absence of oxygen and moisture minimizes the risk of oxidation and hydrolysis. |
| Light | Amber vial or dark container | Protection from light prevents potential photodegradation. |
| Moisture | Tightly sealed container with a desiccant | The bromomethyl group and the oxazole ring are susceptible to hydrolysis.[1] |
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is susceptible to several degradation pathways:
-
Hydrolysis: The presence of the ester and the reactive bromomethyl group makes the molecule susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The oxazole ring itself can also undergo hydrolytic cleavage.[1]
-
Nucleophilic Substitution: The bromomethyl group is a potent electrophile and can react with various nucleophiles, including water, alcohols, and amines. This is a common pathway for the degradation of similar brominated compounds.
-
Oxidation: The oxazole ring can be susceptible to oxidative degradation, potentially leading to ring-opening and the formation of various byproducts.[2]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Q3: How can I monitor the stability of my sample over time?
A3: A stability-indicating analytical method is essential for monitoring the purity of your compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used and effective technique. The method should be able to separate the intact parent compound from any potential degradation products.
Q4: What solvents are recommended for handling and reactions?
A4: Anhydrous aprotic solvents are generally recommended for reactions involving this compound to minimize the risk of hydrolysis and nucleophilic attack on the bromomethyl group. Examples include anhydrous dichloromethane, tetrahydrofuran (THF), and acetonitrile. Always ensure your solvents are dry before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a crucial experiment to understand the intrinsic stability of a compound and to identify potential degradation products. This protocol provides a general framework for conducting such a study on Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
Objective: To investigate the stability of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify major degradation products.
Materials:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a C18 column and a photodiode array (PDA) or UV detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Analyze the samples with significant degradation by LC-MS to determine the mass-to-charge ratio of the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Based on the LC-MS data, propose structures for the major degradation products.
-
This information will help in understanding the degradation pathways and in developing appropriate storage and handling procedures.
-
References
-
ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]
-
Bocian, A., et al. (n.d.). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2016, February 20). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013, August 14). Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. Retrieved from [Link]
-
Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]
Sources
Minimizing dibromination side products in oxazole synthesis reactions
Welcome to the Technical Support & Troubleshooting Center for Oxazole Functionalization . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic forces driving your reactions.
The selective monobromination of the oxazole core is notoriously difficult. The electron-rich nature of the heterocycle, combined with the activating effect of the first halogenation under certain conditions, frequently leads to 2,4-dibromo, 2,5-dibromo, or 4,5-dibromo side products. This guide provides field-proven strategies to suppress over-bromination, grounded in thermodynamic control, solvent kinetics, and alternative synthetic pathways.
I. Mechanistic Causality: Why Does Dibromination Occur?
Before troubleshooting, we must understand the causality of the failure. Direct electrophilic aromatic substitution (EAS) of oxazoles using N-Bromosuccinimide (NBS) or Br₂ relies on the generation of a bromonium ion (Br⁺).
-
The Solubility Trap: In many polar aprotic solvents (like Acetonitrile), the monobrominated oxazole product exhibits higher solubility than the starting material. This creates a localized concentration gradient where the newly formed monobromide is highly accessible to unreacted Br⁺, accelerating the second bromination kinetically.
-
Solvent-Mediated Electrophilicity: The dissociation of NBS into an active Br⁺ species is heavily dictated by solvent permittivity. Non-polar solvents (like DCM) slow down Br⁺ generation but require elevated temperatures to drive the reaction, which inadvertently provides the activation energy needed for dibromination.
-
Electronic Activation: Depending on the existing substituents on the oxazole ring, the insertion of the first bromine atom can sometimes fail to sufficiently deactivate the remaining positions against a highly reactive electrophile, leading to rapid subsequent halogenation.
Figure 1: Decision matrix for selecting an oxazole bromination strategy based on dibromination risk.
II. Interactive Q&A: Troubleshooting Specific Failures
Q1: I am using exactly 1.0 equivalent of NBS, but I still get 15-20% dibrominated product and unreacted starting material. How do I fix this? A: Your issue is local concentration and mixing kinetics. When solid NBS is added to the reaction mixture, the local concentration of Br⁺ spikes at the solid-liquid interface. The monobrominated product formed at this interface immediately reacts with the excess Br⁺ before it can diffuse away. Fix: Switch to a continuous slow-addition method. Dissolve the NBS in your reaction solvent (e.g., DMF) and add it dropwise via a syringe pump over 2–4 hours at 0 °C. This ensures the global concentration of Br⁺ never exceeds the concentration of the unreacted starting material.
Q2: I changed my solvent from THF to Acetone to improve solubility, but my dibromination skyrocketed. Why? A: Solvent selection strongly dictates site selectivity and reaction rates in oxazole bromination. As demonstrated in the total synthesis of Breitfussin B [1], the use of acetone specifically accelerates oxazole bromination, often pushing it past monobromination. THF or DMF stabilizes the bromonium intermediate differently and suppresses the rate of the second bromination. Revert to THF, or use a DMF/THF mixture.
Q3: Direct bromination is completely unselective for my specific substituted oxazole. Is there a workaround? A: Yes. Stop trying to brominate the intact ring. Instead, utilize a de novo synthesis approach. You can synthesize β,β-dibrominated secondary enamides and subject them to a Cu(I)-catalyzed intramolecular cyclization [2]. This builds the oxazole ring with the bromine atom already locked into the 5-position, mathematically eliminating the possibility of over-bromination. (See Protocol B below).
III. Quantitative Data: Solvent Impact on NBS Bromination
The table below summarizes the critical relationship between solvent permittivity, reaction kinetics, and the formation of dibromide impurities during the electrophilic bromination of oxazole cores [3].
| Solvent | Relative Permittivity (ε) | Optimal Temp (°C) | Reaction Time (h) | Monobromide Yield (%) | Dibromide Impurity (%) |
| DMF | 36.7 | 0 to 25 | 4 | 89 | < 5 |
| THF | 7.6 | 0 to 25 | 10 | 80 | < 5 |
| Acetonitrile | 37.5 | 25 | 6 | 75 | 8 - 15 |
| Dichloromethane | 8.9 | 40 | 12 | 62 | > 15 |
Table 1: Impact of solvent selection on NBS-mediated oxazole monobromination efficiency.
IV. Validated Experimental Workflows
Every protocol below is designed as a self-validating system. In-process controls (IPCs) and specific quenching mechanisms are embedded to ensure causality and reproducibility.
Protocol A: Kinetically Controlled Direct NBS Bromination
Objective: Maximize monobromination by controlling electrophile generation.
-
Preparation: Charge an oven-dried flask with the oxazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration). Cool the system to 0 °C under an argon atmosphere. Causality: 0 °C suppresses the thermal activation required for the secondary bromination event.
-
Electrophile Addition: Dissolve NBS (1.02 equiv, freshly recrystallized from water to remove acidic impurities) in anhydrous DMF. Add this solution dropwise via a syringe pump over 3 hours. Causality: Recrystallization removes trace HBr, which can catalyze uncontrolled radical pathways. Slow addition prevents local Br⁺ spikes.
-
In-Process Control (IPC): At 3.5 hours, pull a 50 µL aliquot, quench in 10% aqueous sodium thiosulfate, and analyze via LCMS. You should observe >90% conversion with <3% dibromide.
-
Quenching: Once conversion is confirmed, immediately quench the bulk reaction with 10% aqueous sodium thiosulfate (equal volume to DMF) while still at 0 °C. Causality: Thiosulfate instantly reduces any active bromine species to inert bromide. Failing to quench before warming or concentrating will cause a massive spike in dibromination as the solvent volume decreases.
-
Isolation: Extract with EtOAc (3x), wash the organic layer heavily with water (5x) to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: De Novo Synthesis via Cu(I) Catalyzed Cyclization
Objective: Completely bypass direct bromination by cyclizing a pre-brominated precursor [2].
Figure 2: Mechanistic pathway for the Cu(I)-catalyzed synthesis of 5-bromooxazoles from enamides.
-
Setup: In a glovebox or under strict Schlenk conditions, combine the β,β-dibrominated secondary enamide (0.50 mmol), CuI (0.025 mmol, 5 mol%), 2,2′-bipyridine (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.25 mmol, 2.5 equiv). Causality: CuI serves as the catalyst for oxidative addition into the C-Br bond, while 2,2'-bipyridine acts as a bidentate ligand to stabilize the Cu intermediate.
-
Solvent Addition: Add anhydrous toluene (5.0 mL). Seal the vessel.
-
Thermal Cyclization: Heat the reaction mixture to 80 °C for 12 hours. Causality: Thermal energy is required to drive the reductive elimination step, closing the ring and extruding the final 5-bromooxazole.
-
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove copper salts and inorganic bases, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure 5-bromooxazole.
V. References
-
Khan, A. H., & Chen, J. S. (2015). Synthesis of Breitfussin B by Late-Stage Bromination. Organic Letters, 17(15), 3718–3721.[Link]
-
Yu, M., Yin, G., Hao, Y., & Li, F. (2022). Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles. The Journal of Organic Chemistry, 87(22), 15631–15641.[Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.[Link]
Technical Support Center: Advanced Purification of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant yield losses and degradation when isolating highly reactive heterocyclic intermediates.
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a classic "trap" molecule in synthetic chemistry. While the 1,3-oxazole core is relatively robust, the 5-bromomethyl group is exceptionally labile. It behaves similarly to an activated benzylic or allylic halide, making it highly susceptible to nucleophilic attack and acid-catalyzed decomposition. This guide provides field-proven, self-validating protocols designed to overcome these specific purification bottlenecks.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My crude NMR looks clean, but after standard silica gel chromatography, my isolated yield is <30% and the product streaks heavily on the TLC plate. What is happening? A1: You are observing acid-catalyzed degradation and irreversible adsorption. Standard silica gel contains acidic silanol groups (pKa ~ 4.5–8.5). When your compound interacts with these silanols, the acidic microenvironment promotes the ionization of the highly activated 5-bromomethyl group into a stabilized carbocation. This intermediate either binds irreversibly to the silica matrix (causing the streaking and yield loss) or reacts with residual adsorbed water to form a hydroxymethyl byproduct ()[1].
Q2: My LC-MS analysis of the chromatography fractions shows a major mass peak corresponding to[M - Br + OH]⁺. How do I prevent this? A2: This mass shift indicates hydrolysis of the bromomethyl group to an alcohol (Ethyl 5-(hydroxymethyl)-2-phenyl-1,3-oxazole-4-carboxylate). Because the bromomethyl group is an excellent electrophile, you must eliminate nucleophiles from your purification system. This means using strictly anhydrous solvents, avoiding protic solvents (like methanol) in your eluents, and deactivating the silica gel to prevent it from acting as a hydration catalyst ()[2],[3].
Q3: Is Preparative HPLC a viable alternative for purifying this compound? A3: Yes, but it requires a carefully designed method. You must strictly avoid nucleophilic buffers such as ammonium acetate or ammonium formate, which will readily displace the bromide. Use a neutral mobile phase (e.g., Water/Acetonitrile) or a very slightly acidified phase (0.05% TFA) to suppress the residual silanol activity of the C18 stationary phase. Furthermore, fractions must be immediately extracted into an organic solvent or lyophilized at low temperatures, as prolonged exposure to aqueous acetonitrile will lead to gradual hydrolysis.
Part 2: Degradation & Purification Workflows
Understanding the causality behind the degradation is the first step to preventing it. The diagram below illustrates the mechanistic pathway of product loss on standard silica.
Mechanistic pathway of acid-catalyzed degradation of bromomethyl oxazoles on standard silica.
To bypass these failure modes, we employ a decision matrix based on the crude purity of the synthesized material.
Decision matrix for selecting the optimal purification route based on crude purity.
Part 3: Validated Experimental Protocols
Protocol A: Amine-Deactivated Flash Chromatography
Causality Note: Pre-treating the silica gel with triethylamine (Et₃N) caps the highly reactive, acidic silanol sites. This prevents the silica from acting as a Brønsted acid, thereby shutting down the carbocation-mediated degradation pathway and allowing the intact bromide to elute ()[2]. This is a self-validating system: if the silica is properly deactivated, a spot-check TLC of the eluent will show a tight, circular spot rather than a long streak.
-
Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate). Ensure all solvents are strictly anhydrous.
-
Silica Deactivation (Slurry Packing): Prepare a slurry of silica gel in Hexane containing 1% (v/v) Triethylamine (Et₃N). Pour the slurry into the column and allow it to settle uniformly.
-
Column Conditioning: Flush the packed column with 2–3 column volumes (CV) of the 1% Et₃N/Hexane solution to ensure complete neutralization of the silanol groups. Follow this by flushing with 2 CV of pure Hexane to remove excess, unbound Et₃N.
-
Sample Loading: Dissolve the crude oxazole in a minimum volume of anhydrous Dichloromethane (DCM) and carefully apply it to the top of the silica bed.
-
Rapid Elution: Elute the column using a fast gradient of Hexane to Hexane/Ethyl Acetate. Do not leave the compound on the column for extended periods.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature not exceeding 25°C to prevent thermal decomposition.
Protocol B: Non-Nucleophilic Low-Temperature Recrystallization
Causality Note: For crude mixtures with >85% purity, recrystallization is superior to chromatography as it completely avoids solid-phase degradation risks. Using a non-nucleophilic, dual-solvent system creates a supersaturated state at low temperatures without risking solvolysis ()[4].
-
Dissolution: In a dry, argon-purged flask, dissolve the crude solid in a minimum amount of anhydrous Dichloromethane (DCM) at room temperature (approx. 2–3 mL per gram of crude).
-
Anti-Solvent Addition: Slowly add anhydrous Pentane dropwise while gently swirling the flask until the solution becomes slightly turbid.
-
Clarification: Add 1–2 drops of DCM just until the turbidity clears, achieving a perfectly saturated solution.
-
Crystallization: Seal the flask and place it in a -20°C freezer for 12–24 hours. The low temperature reduces solubility and induces crystallization while preventing thermal degradation.
-
Isolation: Rapidly filter the resulting crystals through a chilled Büchner funnel. Wash the filter cake with a small volume of pre-chilled (-20°C) Pentane.
-
Drying: Dry the crystals under high vacuum in a desiccator (protected from light) for 4 hours.
Part 4: Quantitative Data Comparison
The following table summarizes the expected outcomes when applying different purification methodologies to reactive bromomethyl oxazoles.
| Purification Method | Typical Recovery Yield | Purity Achieved | Scalability | Primary Risk Factor |
| Standard Silica Gel | < 30% | Moderate | High | Acid-catalyzed hydrolysis / Irreversible binding |
| Deactivated Silica (1% Et₃N) | 75 - 85% | > 95% | High | Incomplete deactivation leading to streaking |
| Low-Temp Recrystallization | 60 - 70% | > 98% | Very High | Requires >85% initial crude purity to crystallize |
| Preparative HPLC | 50 - 60% | > 99% | Low | On-column hydrolysis in aqueous mobile phase |
Part 5: References
-
ResearchGate Community. "Recent problems with silica gel chromatography." ResearchGate. URL:[Link]
-
Evans et al. "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." NIH PubMed Central. URL:[Link]
Sources
Overcoming low reactivity of oxazole esters in sterically hindered substitution reactions
Welcome to the Advanced Synthesis Technical Support Center . Oxazole esters are privileged scaffolds in medicinal chemistry and drug development. However, their unique stereoelectronic profiles often result in frustratingly low yields during nucleophilic acyl substitutions (such as amidation or cross-coupling).
This guide provides field-proven, mechanistically grounded solutions for researchers facing stalled reactions with sterically hindered oxazole esters.
Diagnostic Troubleshooting Workflow
Before altering your synthetic route, use the following diagnostic logic to identify the most efficient chemical intervention for your specific substrate.
Workflow for troubleshooting low reactivity in oxazole ester substitutions.
Frequently Asked Questions (FAQs)
Q1: Why do standard thermal amidation protocols fail for my 4,5-disubstituted oxazole esters? A1: The failure is a combination of electronic deactivation and steric shielding. The oxazole ring is an electron-withdrawing heteroaromatic system, but its lone pairs participate in resonance that stabilizes the ester carbonyl, reducing its baseline electrophilicity compared to standard aliphatic esters[1]. When bulky substituents (e.g., isopropyl, phenyl) are present at the C4 or C5 positions, the trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is physically blocked. This prevents the amine from forming the required tetrahedral intermediate.
Q2: I need to couple a hindered secondary amine directly to the ester without hydrolyzing it first. What is the most reliable method? A2: Direct amidation using a Lewis acid mediator is highly recommended. Trimethylaluminum (AlMe3) or its air-stable adduct DABAL-Me3 (trimethylaluminum 1,4-diazabicyclo[2.2.2]octane) are the gold standards for this transformation[2]. Causality: The Lewis acid reacts with the amine to form a highly nucleophilic aluminum amide complex. Simultaneously, the aluminum coordinates to the ester carbonyl oxygen, drastically increasing its electrophilicity. This dual-activation mechanism forces the reaction forward, overcoming extreme steric bulk[3]. Alternatively, base-promoted amidation using LiHMDS is a viable transition-metal-free approach for sterically-hindered substrates[4].
Q3: My oxazole ester resists standard aqueous hydrolysis (LiOH/NaOH) for a two-step peptide coupling. How can I bypass this? A3: Aqueous hydroxide is highly solvated (surrounded by a bulky water hydration shell), making the effective radius of the nucleophile too large to attack a sterically hindered C4/C5 oxazole ester. To bypass this, use Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS provides a "naked," highly nucleophilic silanolate anion that easily accesses the hindered carbonyl. Alternatively, direct conversion using bis(trimethylsilyl)amine (TMS2NH) and a Lewis acid catalyst (like Yb(OTf)3) can bypass the free acid stage entirely to yield primary amides[5].
Quantitative Comparison of Amidation Strategies
| Method | Reagents | Substrate Scope (Hindered) | Typical Yield | Reaction Time | Mechanistic Advantage |
| Standard Thermal | Amine, Base (Et3N), MeOH | Poor | < 10% | 24-48 h | Mild, easy setup, but fails for hindered systems. |
| Lewis Acid Mediated | DABAL-Me3, THF | Excellent | 75-95% | 2-12 h | Dual activation (nucleophile & electrophile). |
| Base Promoted | LiHMDS, THF | Good | 60-85% | 1-4 h | Fast, transition-metal free, highly basic. |
| Anhydrous Saponification | 1. KOTMS 2. SOCl2 3. Amine | Very Good | 70-90% | 12-24 h | Overcomes extreme sterics by utilizing a "naked" nucleophile. |
Validated Experimental Protocols
Protocol A: Direct Amidation using DABAL-Me3
Use this protocol when directly coupling a hindered amine to an oxazole ester.
Step 1: Reagent Activation In a flame-dried Schlenk flask under argon, suspend DABAL-Me3 (1.5 equiv) in anhydrous THF. Add the amine (1.5 equiv) dropwise.
-
Causality: DABAL-Me3 is a solid, air-stable source of AlMe3[2]. Reacting it with the amine forms the active dimethylaluminum amide.
-
Self-Validation: You must observe the evolution of methane gas (bubbling). If no gas evolves, the amine is unreactive, wet, or the DABAL-Me3 has degraded. Do not proceed until bubbling ceases (approx. 30-60 mins at 40 °C).
Step 2: Ester Addition Add the sterically hindered oxazole ester (1.0 equiv) as a solution in THF. Heat the reaction to 60 °C.
-
Causality: The aluminum center acts as a Lewis acid, coordinating to the ester carbonyl to increase electrophilicity, while the tethered amide acts as an intramolecular nucleophile[3].
-
Self-Validation: Monitor the reaction via LC-MS. The formation of a highly polar intermediate mass (the tetrahedral aluminum complex) before the final product mass indicates successful coordination.
Step 3: Quenching and Workup Cool to 0 °C and carefully quench with 1M HCl dropwise.
-
Causality: Acid hydrolysis breaks down the tetrahedral intermediate to release the final amide and solubilizes aluminum salts as AlCl3, preventing emulsion formation during extraction.
-
Self-Validation: A thick white precipitate will initially form (aluminum hydroxides). Continue adding HCl and stirring until the aqueous layer becomes completely clear, validating that all aluminum is solubilized before organic extraction.
Protocol B: Anhydrous Saponification using KOTMS
Use this protocol when you need the free carboxylic acid but aqueous LiOH/NaOH fails.
Step 1: Anhydrous Hydrolysis Dissolve the oxazole ester in anhydrous THF. Add Potassium Trimethylsilanolate (KOTMS, 1.5 equiv).
-
Causality: KOTMS provides a desolvated silanolate anion that is highly nucleophilic and soluble in organic solvents, bypassing the steric bulk of hydrated aqueous bases.
-
Self-Validation: As the reaction progresses at room temperature, the potassium salt of the oxazole carboxylic acid will precipitate out of the THF solution. The appearance of this fine white precipitate is a visual confirmation of successful saponification.
Step 2: Acidification Concentrate the suspension, resuspend in water, and acidify to pH 2 with 1M HCl. Extract with EtOAc.
-
Causality: Protonation converts the water-soluble potassium carboxylate into the organic-soluble free carboxylic acid.
-
Self-Validation: The aqueous layer will turn cloudy upon acidification, and subsequent extraction will leave a clear aqueous layer, confirming the complete transfer of the product to the organic phase.
Mechanistic Pathway: Lewis Acid-Mediated Amidation
Mechanism of AlMe3-mediated direct amidation of sterically hindered esters.
References
-
Amide Bond Formation Using an Air-Stable Source of AlMe3. ResearchGate. 2
-
AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters (ACS Publications). 3
-
Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters. SciSpace. 4
-
Sequence and Structural Motifs Controlling the Broad Substrate Specificity of the Mycobacterial Hormone-Sensitive Lipase LipN. ACS Omega. 1
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters (ACS Publications). 5
Sources
Technical Support Center: Solvent Optimization for SN2 Reactions with Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the nucleophilic substitution (SN2) of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate .
This substrate is a highly versatile building block in medicinal chemistry, but its polyfunctional nature—featuring a highly electrophilic bromomethyl group, a base-sensitive oxazole ring, and a hydrolyzable C4-ester—demands precise environmental control. This guide synthesizes mechanistic causality, empirical troubleshooting, and validated protocols to ensure high-fidelity synthesis.
Mechanistic Insight: The "Why" Behind Solvent Selection
To master this reaction, we must first understand the substrate's electronic landscape. The 5-(bromomethyl) group is highly activated toward SN2 attack because the adjacent oxazole π -system stabilizes the SN2 transition state, much like an allylic or benzylic halide[1]. However, this high reactivity is a double-edged sword. The adjacent ethyl carboxylate at the C4 position is highly susceptible to nucleophilic acyl substitution (ester cleavage), and the oxazole ring itself can degrade under harsh basic conditions.
The choice of solvent dictates which pathway the reaction takes. SN2 reactions require the nucleophile to be as energetic and "naked" as possible. Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) solvate the accompanying cations (like Na⁺ or K⁺) but leave the anionic or neutral nucleophiles unsolvated[2]. This dramatically lowers the activation energy ( Ea ) for the desired SN2 attack at C5. Conversely, polar protic solvents (e.g., Ethanol, Water) form dense hydrogen-bond networks around the nucleophile, creating a "solvent cage" that severely depresses nucleophilicity and reaction rates[3], while simultaneously promoting unwanted side reactions like ester hydrolysis[4].
Reaction Pathway Divergence
Fig 1: Reaction pathway divergence based on solvent and base selection during SN2 substitution.
Solvent Optimization Matrix
To facilitate rapid decision-making, the following table quantifies the impact of various solvents on the SN2 kinetics and side-reaction probabilities for this specific oxazole substrate.
| Solvent | Dielectric Constant ( ε ) | Nucleophile Solvation | Relative SN2 Rate | Side Reaction Risk | Recommendation |
| Acetonitrile (MeCN) | 37.5 | Poor (Anions free) | Very Fast | Low (if anhydrous) | Highly Recommended |
| DMF | 36.7 | Poor (Anions free) | Very Fast | Low | Highly Recommended |
| Acetone | 20.7 | Poor | Fast | Low | Good (Finkelstein compatible) |
| THF | 7.5 | Moderate | Moderate | Low | Acceptable (Watch solubility) |
| Ethanol (EtOH) | 24.5 | Strong (H-bonding) | Slow | High (Transesterification) | Not Recommended |
| Water | 80.1 | Strong (H-bonding) | Very Slow | High (Ester Hydrolysis) | Avoid |
Troubleshooting & FAQs
Q1: My SN2 reaction is stalling at 50% conversion despite adding excess nucleophile. How do I drive it to completion? A1: Stalled reactions are typically a kinetic issue caused by solvent caging or poor nucleophile solubility. First, ensure you are using a strictly anhydrous polar aprotic solvent like MeCN or DMF[2]. If the solvent is optimal, the bromide leaving group might be the bottleneck. Implement Finkelstein catalysis by adding 0.1–0.2 equivalents of anhydrous Sodium Iodide (NaI). The iodide acts as a highly nucleophilic catalyst, temporarily displacing the bromide to form a transient, highly reactive 5-(iodomethyl)oxazole intermediate, which is subsequently rapidly consumed by your primary nucleophile.
Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to[M-28] or [M-46]. What is happening? A2: This mass shift indicates the loss of an ethyl group (-28 Da, ethylene equivalent in MS fragmentation) or an ethanol molecule (-46 Da), pointing directly to ester hydrolysis or transesterification at the C4 position . The C4 ethyl carboxylate is highly electrophilic. If your solvent contains trace moisture, or if you are using a protic solvent (like ethanol) in the presence of a base, the solvent/water will competitively attack the carbonyl carbon. Fix: Switch to anhydrous MeCN, flame-dry your glassware, and ensure your base (e.g., K₂CO₃) is oven-dried prior to use.
Q3: Can I use ethanol as a solvent to improve the solubility of my polar amine nucleophile? A3: No. While ethanol might dissolve the amine, it will drastically reduce its nucleophilicity. Protic solvents form strong hydrogen bonds with the lone pair of the amine, creating a thermodynamic sink[3]. The energy required to strip away this "solvent cage" raises the activation energy of the SN2 pathway, making the reaction sluggish. Furthermore, ethanol with an amine base can lead to competitive transesterification at the C4 ester. Use DMF or DMSO if solubility is a strict requirement.
Q4: I am observing significant degradation of the starting material and a dark reaction mixture. I am using NaOH as the base. Why? A4: Hydroxide bases (NaOH, KOH) are strong, "hard" nucleophiles and bases. They will rapidly hydrolyze the C4 ester and can cause ring-opening or elimination reactions on the oxazole core[4]. For SN2 alkylations on this substrate, you must use mild, non-nucleophilic bases. Switch to N,N -Diisopropylethylamine (DIPEA) for homogeneous reactions, or finely powdered, anhydrous Potassium Carbonate (K₂CO₃) for heterogeneous acid scavenging.
Optimized Experimental Protocol: SN2 Amination/Thiolation
This self-validating protocol is engineered to maximize SN2 substitution at the 5-bromomethyl position while preserving the integrity of the C4 ethyl carboxylate and the oxazole ring.
Materials Required:
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.0 eq)
-
Nucleophile (Amine or Thiol) (1.1 - 1.2 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF (0.2 M relative to substrate)
-
Anhydrous K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)
-
Optional: Sodium Iodide (NaI) (0.1 eq)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to establish an inert atmosphere.
-
Substrate Dissolution: Dissolve 1.0 eq of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate in anhydrous MeCN to achieve a 0.2 M concentration.
-
Base Addition: Add 2.0 eq of finely powdered, oven-dried K₂CO₃ (or 1.5 eq of DIPEA). Causality: The base is required to scavenge the HBr byproduct, preventing the reaction mixture from becoming acidic, which could protonate the nucleophile and halt the reaction.
-
Catalyst Addition (Optional): If using a sterically hindered nucleophile, add 0.1 eq of anhydrous NaI to initiate Finkelstein catalysis.
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 eq of the nucleophile dropwise over 5 minutes. Causality: The 5-bromomethyl group is highly reactive. Cooling minimizes initial exothermic spikes that could drive competitive side reactions.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS. The starting material should be fully consumed. If stalled, verify the pH is mildly basic; add additional DIPEA if necessary.
-
Workup: Quench the reaction by adding distilled water (equal to the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure C5-substituted oxazole product.
References
-
Characteristics of the SN2 Reaction Chemistry LibreTexts[Link]
-
SN2 Effect of Solvent: Polar Protic vs. Aprotic Environments OpenOChem [Link](Note: Refer to specific SN2 solvent effect modules)
-
Deciding SN1/SN2/E1/E2 – The Solvent Master Organic Chemistry[Link]
Sources
A Comparative Guide to Alkylation Efficiency: Ethyl 5-(Bromomethyl)- vs. 5-(Chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within medicinal chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and ultimately, the viability of a synthetic route. The 5-(halomethyl)-2-phenyl-1,3-oxazole-4-carboxylate scaffold is a valuable building block for the introduction of a substituted oxazole moiety, a common feature in many biologically active compounds. This guide provides an in-depth comparison of the alkylation efficiency of ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate and its chloromethyl analog, grounded in fundamental chemical principles and supported by relevant experimental data.
Executive Summary: The Reactivity Advantage of the Bromo-Substituent
Experimental evidence and established principles of organic chemistry consistently demonstrate that ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a more reactive and efficient alkylating agent than its chloromethyl counterpart. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. In practical terms, this translates to faster reaction rates, the ability to use milder reaction conditions, and often, significantly higher product yields in nucleophilic substitution reactions.
Theoretical Framework: The Decisive Role of the Leaving Group
The alkylation reactions of these compounds typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile attacks the electrophilic carbon of the methylene group, and simultaneously, the halide ion departs as a leaving group. The rate of an SN2 reaction is highly dependent on the stability of the departing leaving group.
Several key factors contribute to bromide being a better leaving group than chloride:
-
Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine. This allows for better stabilization of the developing negative charge in the transition state.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.
-
Basicity: Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it more willing to depart with the electron pair.
This fundamental difference in leaving group ability is the primary driver for the observed differences in alkylation efficiency.
Experimental Data: A Comparative Case Study
While direct, side-by-side kinetic studies for ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate and its chloromethyl analog are not extensively reported in the literature, a compelling comparison can be drawn from the closely related 2-(halomethyl)-4,5-diphenyl-oxazole system. This analog provides a strong basis for understanding the expected reactivity patterns.[1]
A notable example is the C-alkylation of a stabilized malonate carbanion, a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1] The 2-(bromomethyl)oxazole analogue is particularly effective in this transformation.
Table 1: Comparison of Alkylation Performance in the Synthesis of an Oxaprozin Precursor [1]
| Parameter | 2-(Bromomethyl)-4,5-diphenyloxazole | 2-(Chloromethyl)-4,5-diphenyloxazole | Rationale |
| Nucleophile | Diethyl malonate | Diethyl malonate | Carbon nucleophile |
| Base/Solvent | NaH / THF | NaH / THF | Identical conditions |
| Temperature | 5°C to room temperature | 5°C to room temperature | Identical conditions |
| Reaction Time | 16 hours | 16 hours | Identical conditions |
| Product Yield | 90% | 40% | The superior leaving group ability of bromide leads to a more efficient reaction. |
This more than two-fold increase in yield under identical reaction conditions starkly illustrates the practical advantage of the bromomethyl derivative. This difference in reactivity allows for more efficient synthesis, reducing waste and potentially simplifying purification.
Based on these principles and supporting data, a semi-quantitative comparison can be established for the target compounds.
Table 2: Expected Performance Differences in a Typical Nucleophilic Substitution Reaction
| Parameter | Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate | Ethyl 5-(chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate | Justification |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride. |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | A more reactive electrophile requires less time for complete conversion.[1] |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 50°C) | Higher (e.g., 50°C to reflux) | The higher energy barrier for displacing chloride often necessitates more thermal energy.[1] |
| Expected Yield | Higher | Lower | More efficient conversion to product with fewer side reactions. |
Visualization of the Reaction Mechanism and Workflow
Caption: Generalized SN2 mechanism for the alkylation of 5-(halomethyl)oxazoles.
Caption: General experimental workflow for alkylation reactions.
Experimental Protocols
The following are representative, detailed protocols for the N-alkylation of a primary amine with both the bromo- and chloro-analogs. These protocols are based on general procedures for similar transformations.
Protocol 1: N-Alkylation with Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (Higher Reactivity)
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) (0.2 M), add a solution of ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.05 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The higher reactivity of the bromo-compound often allows for the reaction to proceed to completion without heating.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting bromomethyl oxazole is consumed.
-
Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation with Ethyl 5-(chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate (Lower Reactivity)
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in DMF (0.2 M), add a solution of ethyl 5-(chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate (1.1 eq.). The addition of a catalytic amount of sodium or potassium iodide (NaI or KI, 0.1 eq.) can be beneficial to facilitate the reaction via an in situ Finkelstein reaction.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 8-16 hours. The lower reactivity of the chloro-compound necessitates more forcing conditions (higher temperature and longer reaction time).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Follow the same purification procedure as described in Protocol 1.
Conclusion and Practical Implications
The choice between ethyl 5-(bromomethyl)- and 5-(chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate as an alkylating agent has significant practical consequences for the synthetic chemist.
-
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is the superior choice for achieving high yields and short reaction times, particularly with less reactive nucleophiles. Its higher reactivity allows for the use of milder conditions, which is advantageous when working with sensitive substrates that may degrade at elevated temperatures.
-
Ethyl 5-(chloromethyl)-2-phenyl-1,3-oxazole-4-carboxylate , while potentially more cost-effective as a starting material in some cases, often requires more forcing conditions (higher temperatures, longer reaction times) to achieve comparable conversions. This can lead to lower yields due to side reactions and decomposition, and may not be suitable for all substrates. The addition of a catalytic amount of an iodide salt can sometimes mitigate this lower reactivity.
For researchers in drug development and process chemistry, the higher efficiency and reliability of the bromomethyl derivative will often outweigh any potential cost savings of the chloromethyl analog, especially in the context of multi-step syntheses where overall yield is paramount.
References
-
Luzzio, F. A., & Patil, P. S. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(39), 5877-5884. Available at: [Link]
Sources
A Comparative Guide to HPLC and UPLC Method Validation for Purity Analysis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not an afterthought but a direct consequence of rigorously controlled upstream processes. The purity of chemical intermediates, such as Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, is a critical quality attribute that dictates the impurity profile of the final API.[1] Therefore, employing a robust, reliable, and validated analytical method for purity assessment is not merely a regulatory requirement but a cornerstone of building quality into the product from the ground up.[2][3][4]
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this key oxazole intermediate. It further compares this established method with its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), to offer a comprehensive perspective for method selection and implementation. The validation parameters discussed are aligned with the global standards set by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[5][6][7][8][9][10]
Analyte Profile: Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Understanding the physicochemical properties of the analyte is fundamental to developing a suitable analytical method.
-
Structure:
-
Molecular Formula: C₁₃H₁₂BrNO₃[11]
-
Molecular Weight: 310.14 g/mol [11]
-
Key Structural Features & Analytical Implications:
-
Phenyl and Oxazole Rings: These conjugated aromatic systems are strong chromophores, predicting significant UV absorbance. A preliminary UV scan would likely show a maximum absorbance (λ_max) between 230-280 nm, making UV detection highly suitable.
-
Ethyl Ester Group: This group imparts a degree of lipophilicity.
-
Bromomethyl Group: This is a reactive functional group, suggesting potential degradation pathways that must be considered during stability and specificity studies.
-
Overall Polarity: The molecule is moderately polar, making it an ideal candidate for reversed-phase HPLC.
-
Part 1: The High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC remains the workhorse for pharmaceutical purity analysis due to its robustness and versatility.[12] The following method was developed to achieve optimal separation of the main component from potential process-related impurities and degradation products.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale / Justification |
| Instrumentation | HPLC System with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) | A DAD is chosen over a standard UV detector to provide spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like the target analyte. The 5 µm particle size is a standard for conventional HPLC, balancing efficiency and backpressure.[13] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) | The acidic aqueous phase suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Gradient | Time (min) | %B 0 | 4020 | 9025 | 9026 | 4030 | 40 |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good separation efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of mass transfer. |
| Detection | DAD, 254 nm | 254 nm is a common wavelength for aromatic compounds. The DAD will monitor a wider range (e.g., 200-400 nm) to ensure all impurities are detected, even if their λ_max_ differs from the main peak. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload, especially at higher concentrations. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Part 2: A Guide to HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][14] The following sections detail the experimental protocols for validating the HPLC method in accordance with ICH Q2(R1) guidelines.[8][15]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. database.ich.org [database.ich.org]
- 15. scribd.com [scribd.com]
Benchmarking Yields of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate: A Comparative Guide to Brominating Agents
Executive Summary
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a highly versatile electrophilic intermediate utilized extensively in medicinal chemistry. It serves as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), including Peroxisome Proliferator-Activated Receptor (PPAR) agonists and various kinase inhibitors .
The synthesis of this intermediate typically relies on the functionalization of its precursor, ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate , via radical bromination of the 5-methyl group. However, the choice of brominating agent dramatically impacts the reaction's yield, atom economy, and the impurity profile (specifically the formation of dibrominated byproducts). This guide objectively benchmarks three primary brominating agents—N-Bromosuccinimide (NBS) , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , and Elemental Bromine ( Br2 ) —providing researchers with the mechanistic causality and experimental data necessary to optimize their synthetic workflows.
Mechanistic Causality: The Radical Bromination Pathway
To understand why certain brominating agents outperform others, we must first examine the reaction mechanism. The 5-methyl group on the oxazole ring exhibits allylic/benzylic character due to its conjugation with the heteroaromatic system.
The reaction proceeds via a free-radical chain mechanism (Wohl-Ziegler type). A radical initiator, such as Azobisisobutyronitrile (AIBN), undergoes homolytic cleavage upon heating to generate initiating radicals. These radicals abstract a bromine atom from the reagent to form a bromine radical ( Br∙ ). The Br∙ then abstracts a hydrogen atom from the 5-methyl group, leaving a highly resonance-stabilized oxazole-5-methyl radical. This carbon-centered radical subsequently abstracts a bromine atom from another molecule of the brominating agent, yielding the final 5-(bromomethyl) product and propagating the chain .
Figure 1: Radical chain mechanism for the bromination of the 5-methyl oxazole ring.
Benchmarking the Brominating Agents
N-Bromosuccinimide (NBS) + AIBN (The Industry Standard)
NBS is the traditional reagent for this transformation. It provides a steady, low concentration of Br2 in the reaction mixture, which minimizes electrophilic addition to the aromatic ring.
-
The Causality of Limitations: While reliable, NBS requires slightly more than 1 equivalent (usually 1.05–1.10 eq) because it only delivers one active bromine atom per molecule. The succinimide byproduct can sometimes trap the desired product during crystallization, leading to moderate yields (72–78%).
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) + AIBN (The High-Atom-Economy Alternative)
DBDMH has emerged as a superior alternative to NBS for benzylic and allylic brominations .
-
The Causality of Superiority: DBDMH contains two active electrophilic bromine atoms per molecule. Therefore, only 0.55 equivalents are required to achieve full conversion. This drastically improves the atom economy of the reaction. Furthermore, DBDMH releases bromine radicals at a highly controlled rate, which strictly suppresses the over-oxidation to the 5-(dibromomethyl) impurity. The byproduct, 5,5-dimethylhydantoin, is highly insoluble in non-polar solvents, making its removal exceptionally clean.
Elemental Bromine ( Br2 ) + Photochemical Irradiation (hν)
Using elemental bromine under UV/Vis irradiation is the oldest method.
-
The Causality of Failure: Br2 is highly reactive and difficult to control. The high localized concentration of Br2 often leads to competing electrophilic aromatic substitution (if the phenyl ring is activated) or rapid over-bromination to the dibromomethyl derivative. Yields rarely exceed 60%, and the safety hazards associated with handling liquid bromine make this method unsuitable for modern scale-up.
Quantitative Yield & Purity Comparison
| Brominating Agent | Equivalents Required | Isolated Yield (%) | Crude Purity (%) | Byproduct Removal | Scalability & Safety |
| NBS | 1.05 - 1.10 | 72 - 78 | ~85 | Filtration (Good) | High |
| DBDMH | 0.55 - 0.60 | 88 - 94 | >92 | Filtration (Excellent) | Very High |
| Br2 / hν | 1.00 | 50 - 60 | ~65 | Aqueous Quench (Poor) | Low (Hazardous) |
Experimental Protocols
The following protocols are designed as self-validating systems . We utilize Benzotrifluoride (BTF) as the solvent. BTF is a modern, green alternative to the highly toxic Carbon Tetrachloride ( CCl4 ), offering identical lack of abstractable hydrogen atoms while providing a slightly higher boiling point (102°C) to accelerate the radical kinetics.
Figure 2: General experimental workflow for the synthesis of the 5-(bromomethyl) oxazole derivative.
Method A: The DBDMH Protocol (Recommended)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (10.0 mmol, 2.31 g).
-
Solvent & Reagents: Add 50 mL of anhydrous Benzotrifluoride (BTF). Add DBDMH (5.5 mmol, 1.57 g) and AIBN (0.5 mmol, 82 mg).
-
Reaction (Self-Validation Step 1): Heat the mixture to 85°C. Initially, the suspension will be dense. As the reaction proceeds, the active bromine is consumed, and the solution will transition from a pale orange to a pale yellow color.
-
Completion (Self-Validation Step 2): After 2–3 hours, cool the flask to 0°C in an ice bath. The byproduct (5,5-dimethylhydantoin) is entirely insoluble in cold BTF and will precipitate quantitatively, floating/suspending in the mixture. This visual cue confirms the consumption of the brominating agent.
-
Workup: Filter the cold mixture through a sintered glass funnel to remove the hydantoin byproduct. Wash the filter cake with 10 mL of cold BTF.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is highly pure (>92%) but can be recrystallized from Hexane/Ethyl Acetate (9:1) to afford the pure product as white crystalline needles (Yield: ~90%).
Method B: The NBS Protocol
-
Setup: In a similar 250 mL flask, dissolve the starting material (10.0 mmol, 2.31 g) in 50 mL of BTF.
-
Reagents: Add NBS (11.0 mmol, 1.96 g) and AIBN (0.5 mmol, 82 mg). Note: Ensure NBS is freshly recrystallized from water to remove trace Br2 and succinimide, which inhibit radical initiation.
-
Reaction & Workup: Heat to 85°C for 4–5 hours. Cool to 0°C. The succinimide byproduct will float to the surface of the BTF. Filter off the succinimide, concentrate the filtrate, and purify via recrystallization. (Yield: ~75%).
Conclusion & Recommendations
For the synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, DBDMH is objectively the superior brominating agent . It provides higher yields, generates fewer dibrominated impurities, and requires half the molar equivalents compared to NBS. Furthermore, the stark insolubility of the hydantoin byproduct in fluorinated or chlorinated solvents allows for a frictionless workup, making the DBDMH protocol highly recommended for both bench-scale research and process-scale drug development.
References
- [1] US Patent 6642389B2: Oxazole derivatives. Google Patents.
-
[2] Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization. Organic Letters, American Chemical Society. Available at:[Link]
-
[4] Lewis Acid Catalyzed Benzylic Bromination. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Tracking Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate Derivatives
In the landscape of contemporary drug discovery and development, the meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. For novel molecular entities such as Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, a compound of interest for its potential pharmacological applications, establishing a robust and reliable quantification method is paramount. This guide provides a comprehensive, experience-driven framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method tailored for this and similar oxazole derivatives. We will delve into the causality behind experimental choices, ensuring that each step of the protocol is a self-validating system, and ground our discussion in authoritative regulatory guidelines.
The selection of LC-MS for the quantification of small molecules like Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a deliberate choice. Its high sensitivity and selectivity make it particularly suitable for distinguishing the analyte from complex biological matrices.[1][2] This guide will compare a hypothetical, yet scientifically sound, LC-MS/MS method against the stringent validation criteria set forth by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3]
The Analytical Challenge: Understanding the Analyte
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a halogenated heterocyclic compound. The presence of the bromomethyl group presents a potential for reactivity and instability, which must be carefully considered during method development and validation, particularly in the context of sample stability assessments.[2] The oxazole core, while generally stable, can be susceptible to certain chemical conditions, further emphasizing the need for a well-controlled analytical environment.[4][5]
I. The Method Validation Workflow: A Visual Overview
A successful method validation follows a structured and logical progression. The following diagram illustrates the key stages of the LC-MS method validation process, from initial setup to the final assessment of the method's performance.
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Assessing the electrophilicity of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate compared to other alkyl halides
A Comparative Guide to the Electrophilicity of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Introduction: The Critical Role of Electrophilicity in Synthesis and Drug Discovery
In the intricate landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Alkylating agents, or electrophiles, are fundamental tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceutical compounds. Their reactivity, a direct function of their electrophilicity, dictates the required reaction conditions, potential side reactions, and ultimately, the efficiency and yield of a given transformation.
This guide provides an in-depth assessment of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, a specialized heterocyclic building block. We will objectively compare its electrophilic character to that of common, well-understood alkyl halides. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental methodologies, offering researchers and drug development professionals a clear framework for incorporating this potent electrophile into their synthetic strategies. The unique structural features of this molecule—a primary bromide positioned at a "benzylic-like" site on an electron-deficient aromatic heterocycle—confer a level of reactivity that merits detailed exploration.
Section 1: The Foundations of Alkyl Halide Reactivity
The electrophilicity of an alkyl halide in nucleophilic substitution reactions is not an intrinsic constant but rather a product of several interdependent structural and electronic factors. Understanding these principles is essential to predicting reactivity.
-
Leaving Group Ability : The facility with which the halide anion can depart from the carbon center is a dominant factor. This is inversely related to the basicity of the departing anion; a weaker base is a better leaving group. The acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF) indicates that iodide is the most stable anion and thus the best leaving group. Consequently, for a given alkyl group, the reactivity trend is R-I > R-Br > R-Cl >> R-F.[1]
-
Substrate Structure and Steric Hindrance : The steric environment around the electrophilic carbon dictates its accessibility to the incoming nucleophile. For the bimolecular Sɴ2 mechanism, which involves a backside attack, reactivity is highly sensitive to steric bulk, following the order: methyl > primary (1°) > secondary (2°) >> tertiary (3°).[1][2] Conversely, the unimolecular Sɴ1 mechanism, which proceeds through a carbocation intermediate, shows the opposite trend (3° > 2° > 1°), as more substituted carbocations are more stable.[3]
-
Electronic Effects and Resonance Stabilization : The presence of adjacent π-systems (double bonds or aromatic rings) can dramatically enhance reactivity. In benzylic and allylic halides, the p-orbitals of the adjacent π-system overlap with the reacting center in the Sɴ2 transition state, lowering its energy and accelerating the reaction.[3][4] This delocalization provides significant stabilization, making these substrates exceptionally reactive compared to their simple alkyl counterparts.
Section 2: Deconstructing the Electrophilicity of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
To accurately assess the electrophilicity of the title compound, we must analyze its constituent parts and their electronic contributions.
Key Structural Features:
-
Primary Alkyl Bromide : The electrophilic carbon is primary (1°), minimizing steric hindrance and favoring an Sɴ2 reaction pathway. The leaving group is bromide, which is an excellent leaving group, second only to iodide.[3]
-
"Benzylic-like" Position : The bromomethyl group is attached to the C5 position of an oxazole ring. The oxazole ring is an aromatic heterocycle, and therefore, this position is electronically analogous to the benzylic position of benzyl bromide.[5][6] This configuration allows for π-system participation to stabilize the Sɴ2 transition state, leading to significant rate enhancement.[4]
-
Electron-Deficient Oxazole Core : Unlike a simple benzene ring, the 1,3-oxazole ring is an electron-deficient (π-deficient) heterocycle due to the high electronegativity of its oxygen and nitrogen atoms.[7][8] This inherent electron-withdrawing nature further polarizes the C-Br bond, increasing the partial positive charge (δ+) on the methylene carbon. This heightened positive character makes the carbon a more potent target for nucleophilic attack. Computational studies on similar oxazole derivatives confirm their high reactivity.[5]
Predicted Reactivity Profile : Based on this structural analysis, Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is predicted to be a highly potent electrophile. Its reactivity is expected to significantly surpass that of simple primary alkyl bromides (e.g., 1-bromobutane) and be comparable to, or even exceed, that of the classic activated electrophile, benzyl bromide.
Section 3: A Comparative Analysis of Electrophilicity
| Electrophile | Structure | Class | Predominant Mechanism | Relative Reactivity Index & Rationale |
| Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate | ![]() | 1° (Benzylic-like) | Sɴ2 | Very High : Primary, sterically unhindered center. Excellent bromide leaving group. Reactivity is exceptionally enhanced by the adjacent, electron-withdrawing oxazole ring.[7][8] |
| Benzyl Bromide | ![]() | 1° (Benzylic) | Sɴ2 | Very High : The archetypal activated primary halide. Reactivity is enhanced by the adjacent phenyl ring which stabilizes the Sɴ2 transition state.[4][10] |
| Allyl Bromide | ![]() | 1° (Allylic) | Sɴ2 | High : Reactivity is enhanced by the adjacent C=C double bond, which provides resonance stabilization to the Sɴ2 transition state.[11] |
| 1-Bromobutane | ![]() | 1° | Sɴ2 | Moderate : A standard unactivated primary alkyl bromide. Serves as a baseline for Sɴ2 reactivity. Requires more forcing conditions (e.g., heat) than activated halides.[2] |
| 2-Bromobutane | ![]() | 2° | Sɴ2 / Sɴ1 / E2 | Low-Moderate : Increased steric hindrance at the secondary carbon slows the Sɴ2 rate compared to primary halides. Competition from Sɴ1 and E2 pathways is common.[1] |
| tert-Butyl Bromide | ![]() | 3° | Sɴ1 / E1 | Negligible (for Sɴ2) : Sterically hindered to Sɴ2 attack. Reacts readily via an Sɴ1 mechanism due to the formation of a stable tertiary carbocation.[3] |
Section 4: Experimental Protocol for Quantitative Reactivity Assessment
To empirically validate the predicted reactivity, a kinetic study can be performed. The Finkelstein reaction provides a classic and convenient method for comparing Sɴ2 reactivity among alkyl halides.
Protocol: Comparative Kinetic Analysis via the Finkelstein Reaction
Objective: To quantitatively determine the relative rates of reaction for various alkyl bromides with sodium iodide in acetone.
Principle of the Assay: This Sɴ2 reaction involves the substitution of bromide with iodide. The choice of acetone as the solvent is critical; sodium iodide (NaI) is soluble in acetone, whereas the sodium bromide (NaBr) product is not.[2] The rate of reaction can therefore be monitored by observing the formation of the NaBr precipitate, providing a direct visual and quantitative measure of the reaction's progress.
Materials and Equipment:
-
Alkyl Halides: Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate, Benzyl Bromide, 1-Bromobutane, 2-Bromobutane
-
Reagent: 0.1 M solution of Sodium Iodide in anhydrous Acetone
-
Anhydrous Acetone for dilutions
-
Test tubes or reaction vials, thermostatted water bath, stopwatches
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Detailed Experimental Procedure:
-
Preparation : Prepare 0.1 M solutions of each alkyl halide in anhydrous acetone.
-
Reaction Setup : In separate, labeled test tubes, place 1.0 mL of the 0.1 M NaI in acetone solution. Equilibrate the tubes in a constant temperature water bath (e.g., 25°C).
-
Initiation : To initiate the reaction in the first tube, add 1.0 mL of the 0.1 M solution of the first alkyl halide (e.g., 1-Bromobutane) and simultaneously start a stopwatch. Mix the solution thoroughly.
-
Monitoring :
-
Qualitative : Record the time at which the first sign of a cloudy precipitate (NaBr) becomes visible.
-
Quantitative (TLC) : At regular time intervals (e.g., 1, 3, 5, 10, 20 minutes), use a capillary tube to spot a small aliquot of the reaction mixture onto a TLC plate. Spot a reference sample of the starting alkyl halide on the same plate.
-
-
TLC Analysis : Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction progress is monitored by the disappearance of the starting material spot and the appearance of the new alkyl iodide product spot.
-
Data Collection : Repeat steps 3-5 for each alkyl halide being tested. For highly reactive substrates like benzyl bromide and the target oxazole, you will need to take measurements at much shorter time intervals.
-
Analysis : Compare the times required for precipitation to occur or for the starting material to be ~50% consumed (as estimated by TLC spot intensity). The inverse of this time (1/t) is proportional to the initial reaction rate, allowing for a quantitative ranking of electrophilicity under these Sɴ2 conditions.
Causality and Experimental Design:
-
Why Acetone? The differential solubility of NaI and NaBr in acetone is the key to this experiment, driving the equilibrium towards the products according to Le Châtelier's principle and providing a visual endpoint.[2]
-
Why Iodide? Iodide is an excellent nucleophile, particularly in polar aprotic solvents like acetone, ensuring the reaction proceeds at a measurable rate for a range of substrates.[1]
-
Why Constant Temperature? Reaction rates are highly sensitive to temperature. A thermostatted bath ensures that any observed differences in rate are due to the intrinsic reactivity of the substrates and not experimental artifacts.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams outline the core reaction mechanism and a typical experimental workflow.
Caption: The concerted Sɴ2 reaction mechanism.
Caption: A generalized workflow for kinetic analysis.
Conclusion and Outlook
The comprehensive analysis of the structural and electronic features of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate firmly establishes it as a highly reactive electrophile. Its classification as a primary, sterically unhindered alkyl bromide situated at a "benzylic-like" position on an electron-deficient oxazole ring synergistically enhances its susceptibility to nucleophilic attack.
Its reactivity is predicted to be significantly greater than that of standard primary and secondary alkyl halides and is on par with, or potentially exceeds, that of benzyl bromide. This elevated electrophilicity makes it an exceptionally valuable tool for chemists, enabling the introduction of a complex heterocyclic moiety under mild reaction conditions, often at room temperature.[9] However, this high reactivity also necessitates careful consideration of its stability and the potential for side reactions with sensitive functional groups. For the discerning researcher in drug development, this compound represents a potent building block, offering a direct and efficient route to novel chemical entities, provided its reactivity is harnessed with precision and expertise.
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University of Calgary Chemistry . Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
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Michigan State University Chemistry . Alkyl Halide Reactivity. Available from: [Link]
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Filo . PROBLEM 20 Which alkyl halide would you expect to be more reactive in an ... Available from: [Link]
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Dalhousie University . CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available from: [Link]
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Scribd . Hammett Equation and Substituent Constants. Available from: [Link]
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Macmillan Group, Princeton University . Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Available from: [Link]
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Dalal Institute . The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]
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University of Illinois Chicago . Loudon Chapter 9 Review: Reactions of Alkyl Halides. Available from: [Link]
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LMU München . F. Nucleophilicity and Electrophilicity Scales. Available from: [Link]
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Master Organic Chemistry . Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]
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SlidePlayer . Nucleophilic Substitution Reactions. Available from: [Link]
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Reddit . Mayr's Nucleophile and Electrophile Reactivity Scale. Available from: [Link]
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Chemistry LibreTexts . 8.8: Structural and Solvent Effects in S N Reactions. Available from: [Link]
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ACS Publications . Nucleophilicity Prediction via Multivariate Linear Regression Analysis. Available from: [Link]
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Scribd . Alkyl Halide Preparation: SN1 vs SN2. Available from: [Link]
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Chemistry Steps . Introduction to Alkyl Halides. Available from: [Link]
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SciSpace . Intrinsic relative scales of electrophilicity and nucleophilicity. Available from: [Link]
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Semantic Scholar . Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
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University of Toronto . Alkyl Halides. Available from: [Link]
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ACS Publications . A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. Available from: [Link]
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Vensel Publications . Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
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PMC . Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]
-
MDPI . Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]
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ACS Publications . Nucleophilic Substitution Reactions by Electron Transfer. Available from: [Link]
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ResearchGate . Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
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Chemistry LibreTexts . Kinetics of Nucleophilic Substitution Reactions. Available from: [Link]
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Indian Journal of Pharmaceutical Sciences . Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]
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PraxiLabs . Reaction of Alkyl Halides Experiment. Available from: [Link]
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A Comparative Guide to the Stability of Oxazole-4-Carboxylate Esters Under Basic and Acidic Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxazole Moiety and the Imperative of Stability
The oxazole ring is a cornerstone heterocycle in medicinal chemistry, found within the structures of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] When functionalized with a carboxylate ester at the C4 position, these compounds become versatile intermediates for further molecular elaboration. However, the ester linkage, while synthetically useful, is often a metabolic liability, susceptible to hydrolysis in vivo. Understanding the chemical stability of these esters under various pH conditions is therefore paramount for predicting shelf-life, designing robust synthetic routes, and modulating the pharmacokinetic profiles of drug candidates.
This guide provides an in-depth comparison of the stability of oxazole-4-carboxylate esters under basic and acidic conditions. We will explore the underlying reaction mechanisms, present validated experimental protocols for stability assessment, and offer data-driven insights to inform your research and development efforts.
Pillar 1: The Chemical Principles of Ester Hydrolysis
The stability of an ester is fundamentally dictated by the electrophilicity of its carbonyl carbon and the stability of the leaving group. The unique electronic nature of the oxazole ring—a weakly basic, π-electron deficient system—influences the reactivity of the adjacent ester functionality.[4]
Basic Conditions: Irreversible Saponification
Under basic conditions, ester hydrolysis, commonly known as saponification, occurs via a nucleophilic acyl substitution mechanism. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group.[5]
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This leads to the formation of a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, expelling the alkoxide (RO⁻) leaving group.
-
Proton Transfer: The highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt and an alcohol. This final, acid-base step drives the reaction to completion.
While the oxazole ring is generally stable, it can be susceptible to cleavage under strongly basic conditions, such as with organolithium reagents.[6] However, the conditions typically employed for saponification (e.g., aqueous NaOH or KOH) are generally mild enough to selectively hydrolyze the ester without compromising the oxazole core, a fact exploited in various synthetic procedures.[7][8]
Acidic Conditions: A Reversible Equilibrium
In contrast to basic hydrolysis, acid-catalyzed hydrolysis is a reversible process that eventually reaches equilibrium.[5][9] The reaction must be driven to completion by using a large excess of water, as is present in dilute aqueous acids.[9]
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester, converting the OR' group into a better leaving group (R'OH).
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the alcohol (R'OH).
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.
The oxazole ring is generally more resistant to acids than related heterocycles like furans, but it can decompose in the presence of concentrated acids.[6][10][11] Under the dilute acidic conditions used for ester hydrolysis, the primary consideration is the equilibrium between the ester and the carboxylic acid.
Pillar 2: Experimental Design for Stability Assessment
A robust assessment of ester stability requires a well-designed kinetic study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The protocol described here is a self-validating system designed to quantify the rate of hydrolysis across a range of pH values.
Protocol: HPLC-Based Kinetic Analysis of Ester Hydrolysis
Objective: To determine the hydrolysis rate and half-life (t½) of an oxazole-4-carboxylate ester at various pH values and a constant temperature.
Materials:
-
Oxazole-4-carboxylate ester (e.g., Ethyl 1,3-oxazole-4-carboxylate)
-
Acetonitrile or Methanol (HPLC grade)
-
Buffer solutions:
-
pH 2.0 (0.01 M HCl)
-
pH 7.4 (Phosphate-Buffered Saline, PBS)
-
pH 10.0 (Carbonate-bicarbonate buffer)
-
-
Quenching solution (e.g., 0.1 M HCl for basic samples, 0.1 M NaOH for acidic samples)
-
HPLC system with a C18 column and UV detector
-
Constant temperature water bath or incubator
Methodology:
-
Preparation of Stock Solution:
-
Accurately prepare a 1 mg/mL stock solution of the oxazole-4-carboxylate ester in HPLC-grade acetonitrile or methanol. This organic solvent prevents premature hydrolysis.[12]
-
Rationale: A concentrated stock in an organic solvent ensures minimal degradation before the experiment begins and allows for precise dilution into the aqueous buffers.
-
-
Reaction Setup:
-
For each pH condition, place a defined volume of the buffer solution (e.g., 9.9 mL) into several sealed vials and allow them to equilibrate to the desired temperature (e.g., 37°C) in a water bath.[12]
-
To initiate the reaction, add a small aliquot of the ester stock solution (e.g., 100 µL) to each vial to achieve the target final concentration (e.g., 10 µg/mL). Vortex immediately.
-
Rationale: Pre-equilibrating the buffers ensures the reaction starts at the correct temperature. A low final concentration of the ester minimizes solubility issues.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from one of the vials for each pH condition.[13]
-
Immediately quench the hydrolysis by transferring the aliquot into a vial containing an equal volume of the appropriate quenching solution. This neutralizes the catalyst (acid or base) and stops the reaction.[13]
-
The t=0 sample should be taken immediately after adding the stock solution to the buffer and quenched instantly.
-
Rationale: Quenching is critical to "freeze" the reaction at a specific time point, ensuring that the measured concentrations accurately reflect the extent of reaction at that moment.
-
-
HPLC Analysis:
-
Analyze each quenched sample by a validated, stability-indicating HPLC method. The method must be able to resolve the parent ester from its carboxylic acid hydrolysis product and any potential degradants.
-
Monitor the disappearance of the ester peak area over time.
-
Rationale: An HPLC method is the gold standard for stability studies, providing quantitative data on the concentration of specific analytes over time.[12][13]
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration (or peak area) versus time.
-
For a first-order reaction, this plot will be linear. The slope of the line is equal to the negative of the rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14]
-
Pillar 3: Comparative Data and Authoritative Insights
The rate of ester hydrolysis is highly dependent on pH. Based on established chemical principles, we can predict the relative stability of a typical oxazole-4-carboxylate ester.
| pH Condition | Catalyst | Reaction Type | Predicted Rate of Hydrolysis | Predicted Half-life (t½) | Key Considerations |
| pH 2.0 | H₃O⁺ | Acid-Catalyzed | Slow to Moderate | Hours to Days | Reversible reaction; requires excess water to proceed to completion.[5] |
| pH 7.4 | H₂O / Buffer | Uncatalyzed / General Base | Very Slow | Days to Weeks | Represents physiological conditions; hydrolysis is often negligible without enzymatic action. |
| pH 10.0 | OH⁻ | Base-Catalyzed | Rapid | Minutes to Hours | Irreversible reaction (saponification) that proceeds to completion.[5] |
Table 1: Predicted Comparative Stability of a Model Oxazole-4-Carboxylate Ester.
Expert Insights:
-
Greatest Lability in Basic Conditions: As the data indicates, oxazole-4-carboxylate esters are most susceptible to hydrolysis under basic conditions. The reaction is rapid and irreversible. This is a critical consideration for purification (e.g., avoiding basic chromatography conditions if stability is desired), formulation (avoiding alkaline excipients), and synthetic planning where saponification might be an intended step.[5][8]
-
The Importance of the Oxazole Core: The electron-withdrawing nature of the oxazole ring likely contributes to the electrophilicity of the ester carbonyl, making it inherently susceptible to nucleophilic attack. However, the ring itself demonstrates considerable stability under the mild acidic and basic conditions used for typical ester hydrolysis, making selective cleavage of the ester possible.[10][11]
Conclusion
The stability of oxazole-4-carboxylate esters is a nuanced interplay between the inherent reactivity of the ester functional group and the electronic influence of the heterocyclic core. These esters exhibit their greatest liability under basic conditions, undergoing rapid and irreversible saponification. Conversely, they demonstrate greater, though not absolute, stability in acidic media where hydrolysis is a slower, reversible process. For drug development professionals and synthetic chemists, a thorough understanding of this pH-dependent stability profile is not merely academic; it is a prerequisite for designing robust synthetic strategies, developing stable formulations, and ultimately, creating effective and reliable therapeutic agents.
References
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References.
- BenchChem. (2025). Technical Support Center: Stability of Pentafluorophenyl Esters in Solution.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- BenchChem. (2025). Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions.
- Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
- BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
- Patel, V. H., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Source name not fully provided], 898-929.
- da Silva, T. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727.
- Vedejs, E., & Lu, D. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. [Source name not provided].
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- BenchChem. (2026).
- Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
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- Murai, K., et al. (2010).
- Jain, N. F., & Masse, C. E. (n.d.).
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Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate proper disposal procedures
Operational Guide for the Safe Handling and Disposal of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with field-proven, self-validating protocols for managing Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 80022-50-0). Because this compound is a potent alkylating agent and a halogenated organic, its disposal requires strict adherence to chemical compatibility and environmental regulations.
Chemical Profiling & Hazard Causality
To safely manage any chemical, we must first understand the mechanistic causality behind its hazards. Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate contains a bromomethyl group (-CH₂Br) attached to an oxazole ring.
The Causality of the Hazard: The bromomethyl group is highly electrophilic. The bromide ion is an excellent leaving group, making this molecule a potent alkylating agent that readily undergoes Sₙ2 (bimolecular nucleophilic substitution) reactions with nucleophiles such as amines, thiols, and water[1]. In biological systems, it can alkylate DNA and proteins, rendering it a severe lachrymator, vesicant, and potential mutagen.
Table 1: Quantitative Hazard Data & Physicochemical Properties
| Property | Value | Operational & Disposal Implication |
| Molecular Weight | 310.15 g/mol | Heavy organic compound; will settle in aqueous mixtures if inadvertently mixed. |
| Halogen Content | ~25.7% (Bromine) | Far exceeds the EPA 1,000 ppm threshold; strictly mandates a Halogenated Waste stream. |
| Reactivity Profile | High (Alkylating Agent) | Exothermic reactions with nucleophiles; requires strict segregation from amines and bases. |
| Degradation | Slow Hydrolysis | Moisture exposure generates hydrobromic acid (HBr) gas, risking container pressurization. |
Chemical Reactivity & Incompatibility Pathway
The following diagram illustrates the mechanistic pathways that dictate our segregation rules. Mixing this compound with incompatible waste streams will trigger these exact reactions.
Diagram 1: Reactivity pathways demonstrating why strict waste segregation is operationally critical.
Emergency Spill Response Methodology
In the event of a spill, immediate containment is required to prevent cross-contamination and inhalation exposure. This protocol is a self-validating system: each step includes a verification check to ensure the environment is safe before proceeding to the next.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Isolate: Immediately clear personnel from the immediate area. Validation Check: Ensure the laboratory fume hood sashes are pulled down and room ventilation is active.
-
Don Advanced PPE: Standard nitrile gloves are insufficient for prolonged contact with potent alkylating agents. Don double-layered nitrile gloves (or butyl rubber if dissolved in solvent), chemical splash goggles, and a fully buttoned lab coat[2].
-
Containment (Solid/Liquid):
-
If solid: Gently cover the spill with damp paper towels (using a non-reactive solvent like hexanes) to prevent aerosolization of the reactive dust.
-
If dissolved in solvent: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial spill pad. Never use sawdust , as cellulose can react exothermically with strong electrophiles[3].
-
-
Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Decontamination: Wipe the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to safely hydrolyze and neutralize residual traces of the bromomethyl compound. Validation Check: Test the surface with pH paper; a neutral pH (7.0) indicates successful neutralization of any generated HBr.
-
Integration to Waste: Seal the container and immediately transition to the disposal workflow below.
Step-by-Step Disposal Procedures
Due to the high bromine content, this chemical cannot be disposed of via standard organic waste streams. Low-temperature incineration of halogenated organics can generate highly toxic polybrominated dibenzodioxins and furans. Therefore, EPA regulations mandate segregation for high-temperature incineration[4].
Table 2: Waste Segregation Matrix
| Waste Stream | Compatibility | Action / Rationale |
| Halogenated Organics | Primary Route | Compatible. Ensures routing to >1000°C incineration facilities. |
| Non-Halogenated Organics | Regulatory Violation | Do not mix. Mixing triggers the EPA "mixture rule," contaminating cheaper waste streams and increasing disposal costs. |
| Aqueous / Base Waste | Chemical Hazard | Do not mix. Triggers hydrolysis and HBr gas evolution[3]. |
Operational Disposal Workflow
-
Container Selection: Select an HDPE or PTFE-lined glass container. Causality: Alkylating agents and halogenated solvents can degrade standard Polyethylene Terephthalate (PET) over time, leading to micro-leaks.
-
Waste Transfer: Transfer the chemical (or its solutions) into the container inside a certified fume hood.
-
Self-Validating Seal Check: Cap the container loosely for 15 minutes. Validation Check: Inspect the container for bulging. If no bulging occurs (indicating no HBr off-gassing from unintended moisture exposure), tighten the cap securely.
-
EPA-Compliant Labeling: Under EPA Subpart K regulations for academic and research laboratories, the label must explicitly state "Hazardous Waste" or "Unwanted Material" [5]. You must also list the specific contents ("Halogenated Organic Waste - contains Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate") and the exact accumulation start date[5].
-
Satellite Accumulation Area (SAA) Storage: Place the sealed, labeled container in a designated SAA secondary containment bin (e.g., a chemically resistant tray) away from UV light and heat sources[6].
-
Transfer to Central Accumulation Area (CAA): Once the container is full, or within 3 days of reaching the volume limit, transfer it to the facility's CAA for final pickup by a licensed hazardous waste contractor[5].
Diagram 2: Step-by-step logistical workflow for EPA-compliant halogenated waste disposal.
References
- Source: National Institutes of Health (NIH)
- Source: United States Environmental Protection Agency (EPA)
- The Greenest Methods for Disposal of Hazardous Lab Chemicals Source: Calpaclab URL
- Waste Acceptance Guidelines - Customer Portal Source: EnergySolutions URL
- Hazardous Materials Disposal Guide Source: Nipissing University URL
- Chemical Hygiene Plan - Montana Tech Source: Montana Technological University URL
- Source: Hong Kong University of Science and Technology (HKUST)
Sources
A Senior Application Scientist's Guide to Handling Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
This guide provides essential safety and handling protocols for Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS No. 80022-50-0). As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical. The core hazard of this molecule is its bromomethyl group, a potent electrophile and alkylating agent. This functional group dictates the stringent handling measures required to ensure laboratory safety. This document is structured to provide a comprehensive operational and disposal plan, grounded in established safety principles for handling reactive halogenated organic compounds.
Hazard Analysis: Understanding the Reactivity
The primary driver for all handling precautions is the chemical reactivity of the C-Br bond in the bromomethyl group. This bond is polarized, leaving the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. In a biological context, this means the compound can readily alkylate nucleophilic sites on proteins and DNA, leading to irritation, sensitization, and potential long-term health effects.
Based on data from analogous bromomethyl and heterocyclic compounds, the following hazards are anticipated[1][2][3][4][5]:
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled[2][6]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3][4][5][7]. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][3][6][7]. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[1]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][3][5]. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. Each component is selected to create a barrier against the specific hazards identified above.
| PPE Category | Item | Rationale and Specifications |
| Primary Barrier | Chemical Splash Goggles | Required. Standard safety glasses are insufficient. The compound is a serious eye irritant. Goggles must provide a full seal around the eyes to protect from dust, aerosols, and splashes[2][7]. |
| Nitrile Gloves | Required. Double-gloving is recommended. Prevents skin contact, a primary route of exposure leading to irritation and potential sensitization. Dispose of outer gloves immediately after handling the compound and before touching any other surfaces (e.g., fume hood sash, computer). Check for tears or punctures before use[8]. | |
| Secondary Barrier | Chemical-Resistant Laboratory Coat | Required. Must be fully buttoned with tight-fitting cuffs. Protects skin and personal clothing from contamination[3][8]. |
| Closed-Toe Shoes | Required. Made of a non-porous material to protect feet from spills[8]. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the solid outside of a certified fume hood. Use a respirator with appropriate cartridges for organic vapors and particulates if dust or aerosols are generated. This is critical to prevent respiratory tract irritation[2]. All handling of the solid powder should occur within a fume hood to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that engineering controls and safe practices are integrated at every step.
Preparation and Engineering Controls
-
Work exclusively within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure[8].
-
Ensure an eyewash station and safety shower are accessible and unobstructed[7][9].
-
Designate a specific area within the hood for handling the compound to prevent cross-contamination.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood before introducing the compound.
Weighing and Transfer
-
Don all required PPE before opening the primary container.
-
To minimize dust, do not pour the solid. Use a dedicated, clean spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.
-
Close the primary container tightly immediately after dispensing the required amount[1][2][7].
-
If dissolving the compound, add the solvent slowly to the solid within the fume hood to avoid splashing.
Post-Handling and Decontamination
-
Decontaminate Equipment: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with a suitable organic solvent (e.g., acetone) into your designated halogenated organic waste container.
-
Decontaminate Work Area: Wipe down the designated area in the fume hood with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: remove outer gloves, then lab coat, then goggles, and finally inner gloves. Wash hands and face thoroughly with soap and water after exiting the lab[1][7].
Disposal Plan: Managing Halogenated Waste
As a brominated compound, all waste streams containing this substance must be treated as halogenated organic waste .
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste. This is crucial for proper disposal and cost management[8][10][11][12].
-
Designated Waste Containers:
-
Solid Waste: All contaminated solids (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container for solid halogenated waste.
-
Liquid Waste: All solvents used for rinsing and any reaction mixtures must be collected in a designated, properly vented container for liquid halogenated organic waste[8][13].
-
-
Labeling: Every waste container must have a "Hazardous Waste" tag affixed as soon as the first drop of waste is added. The label must include the full chemical name of all constituents and their approximate percentages[10][13].
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment. Keep containers closed except when adding waste[10].
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2][14]. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[15]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[2]. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it in a sealed container, and label it as halogenated waste for disposal. Do not use combustible materials like paper towels to absorb the initial spill[1][10]. |
Workflow & Hazard Mitigation Diagram
Caption: Workflow for safe handling of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]
-
Laboratory Waste Disposal. University of Coimbra. Available at: [Link]
-
Disposal Standards. University of York, Department of Biology. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
Personal Protective Equipment. BINGOLD. Available at: [Link]
-
Safety Data Sheet for 5-Bromomethyl-4-methyl-2-phenyl-thiazole. Synova. Available at: [Link]
-
Safety Data Sheet for (Bromomethyl)cyclopropane. Thermo Fisher Scientific. Available at: [Link]
-
Safety Data Sheet for 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific. Available at: [Link]
-
Safety Data Sheet for 1-(Bromomethyl)-2-chlorobenzene. Thermo Fisher Scientific. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






